PF-06456384
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C35H32F3N7O3S2 |
|---|---|
分子量 |
719.8 g/mol |
IUPAC名 |
3-cyano-4-[2-[2-[(2-piperidin-4-ylethylamino)methyl]-4-pyridinyl]-4-[3-(trifluoromethyl)phenyl]phenoxy]-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C35H32F3N7O3S2/c36-35(37,38)28-3-1-2-24(16-28)25-4-6-33(48-32-7-5-30(18-27(32)20-39)50(46,47)45-34-43-22-44-49-34)31(19-25)26-11-15-42-29(17-26)21-41-14-10-23-8-12-40-13-9-23/h1-7,11,15-19,22-23,40-41H,8-10,12-14,21H2,(H,43,44,45) |
InChIキー |
WSPHMGORSRQULF-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PF-06456384
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06456384 is a highly potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. Developed by Pfizer, this compound was designed for intravenous administration and has been investigated as a potential analgesic. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its in vitro pharmacology, pharmacokinetic profile, and in vivo efficacy studies. The document includes structured data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to facilitate a thorough understanding of this compound for research and drug development professionals.
Introduction
Voltage-gated sodium channels (NaVs) are essential for the initiation and propagation of action potentials in excitable cells. The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been unequivocally linked to pain perception in humans. Loss-of-function mutations in SCN9A lead to a congenital insensitivity to pain, while gain-of-function mutations result in painful neuropathies. This strong genetic validation has positioned NaV1.7 as a prime target for the development of novel analgesics. This compound emerged from a drug discovery program aimed at identifying potent and selective NaV1.7 inhibitors.
Mechanism of Action: Potent and Selective Inhibition of NaV1.7
The primary mechanism of action of this compound is the potent and state-dependent inhibition of the NaV1.7 channel. It binds to the voltage-sensing domain of domain IV (VSD4) of the channel protein. This binding stabilizes the inactivated state of the channel, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons. This targeted inhibition of NaV1.7 is intended to reduce the transmission of pain signals from the periphery to the central nervous system.
Signaling Pathway
The inhibitory action of this compound on NaV1.7 directly impacts the excitability of nociceptive neurons. By blocking the sodium current, the compound raises the threshold for action potential firing, thereby dampening the signaling cascade that leads to the sensation of pain.
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates exceptional potency against human NaV1.7 and a high degree of selectivity over other NaV channel subtypes. The following table summarizes the available in vitro data.
| Channel Subtype | Species | IC50 (nM) | Assay Type | Reference |
| NaV1.7 | Human | 0.01 | Conventional Patch Clamp | [1] |
| NaV1.7 | Mouse | <0.1 | Conventional Patch Clamp | |
| NaV1.7 | Rat | 75 | Conventional Patch Clamp | |
| NaV1.1 | Human | 314 | PatchExpress Electrophysiology | |
| NaV1.2 | Human | 3 | PatchExpress Electrophysiology | |
| NaV1.3 | Human | 6440 | PatchExpress Electrophysiology | |
| NaV1.4 | Human | 1450 | PatchExpress Electrophysiology | |
| NaV1.5 | Human | 2590 | PatchExpress Electrophysiology | |
| NaV1.6 | Human | 5.8 | PatchExpress Electrophysiology | |
| NaV1.8 | Human | 26000 | PatchExpress Electrophysiology |
Preclinical Pharmacokinetics
While specific quantitative pharmacokinetic parameters for this compound in preclinical species were not publicly available in the reviewed literature, it was designed for intravenous infusion with an aim for rapid clearance.
In Vivo Efficacy
Despite its high in vitro potency, this compound did not demonstrate significant analgesic effects in a mouse formalin pain model. This lack of efficacy is hypothesized to be due to high plasma protein binding, which limits the free fraction of the compound available to engage the NaV1.7 target in vivo.
| Animal Model | Species | Efficacy | Notes |
| Formalin Pain Model | Mouse | No significant analgesic effect | High plasma protein binding suggested as a contributing factor. |
Experimental Protocols
Electrophysiology: Whole-Cell Patch Clamp for IC50 Determination
This protocol outlines the general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound on NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells).
Methodology:
-
Cell Culture: HEK293 cells stably or transiently expressing the human NaV1.7 channel are cultured under standard conditions.
-
Electrophysiological Recording: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
-
Voltage Protocol: A voltage protocol is applied to elicit NaV1.7 currents. A typical protocol involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state, followed by a depolarizing test pulse (e.g., to 0 mV) to open the channels.
-
Compound Application: this compound is prepared in a stock solution (e.g., in DMSO) and diluted to various concentrations in the external solution. The compound is perfused onto the cell, and the effect on the peak sodium current is measured.
-
Data Analysis: The percentage of current inhibition at each concentration is calculated relative to the baseline current. The data are then fitted to a Hill equation to determine the IC50 value.
In Vitro ADME Assays
This assay assesses the metabolic stability of a compound in the presence of liver microsomes.
Methodology:
-
Incubation: this compound is incubated with liver microsomes (from human, rat, mouse, or dog) and NADPH (as a cofactor) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound at each time point is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
This assay determines the fraction of a compound that is bound to plasma proteins.
Methodology:
-
Equilibrium Dialysis: A semi-permeable membrane separates a chamber containing plasma with this compound from a chamber containing buffer.
-
Incubation: The system is incubated at 37°C to allow for equilibrium to be reached.
-
Sampling: Samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of this compound in each chamber is measured by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
In Vivo Efficacy: Mouse Formalin Pain Model
The formalin test is a model of tonic chemical pain that involves two distinct phases of nociceptive behavior.
Methodology:
-
Animals: Male CD-1 or C57BL/6 mice are typically used.
-
Acclimatization: Animals are acclimated to the testing environment.
-
Drug Administration: this compound or vehicle is administered intravenously at a specified time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of one hind paw.
-
Behavioral Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.
-
Phase 1 (Acute Phase): 0-5 minutes post-injection. This phase is thought to be due to the direct activation of nociceptors.
-
Phase 2 (Inflammatory Phase): 15-30 minutes post-injection. This phase is associated with central sensitization and inflammation.
-
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated for the drug-treated and vehicle-treated groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine if there is a significant reduction in pain behavior in the drug-treated group.
Discussion
The case of this compound highlights a significant challenge in the development of NaV1.7 inhibitors: translating potent in vitro activity into in vivo analgesic efficacy. While the compound exhibits picomolar potency at the molecular target, its effectiveness in a preclinical pain model was negligible. The leading hypothesis for this disconnect is the high degree of plasma protein binding, which severely restricts the concentration of free drug available to interact with NaV1.7 channels in the peripheral nerves. This underscores the critical importance of optimizing not only the potency and selectivity of a drug candidate but also its pharmacokinetic properties to ensure adequate target engagement in vivo.
Conclusion
This compound is a valuable chemical probe for studying the role of NaV1.7 in pain and serves as an important case study in the development of selective ion channel modulators. Its exceptional in vitro potency and selectivity confirm the feasibility of targeting NaV1.7 with small molecules. However, the lack of in vivo efficacy emphasizes the need for a multi-parameter optimization approach in drug discovery, where pharmacokinetic properties are considered in parallel with pharmacological potency to achieve clinical success. Future research in this area will likely focus on developing NaV1.7 inhibitors with favorable pharmacokinetic profiles that can translate potent target engagement into meaningful analgesia.
References
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. This guide consolidates available quantitative data, details key experimental protocols, and visualizes relevant biological pathways and workflows to support ongoing research and development efforts in the field of analgesia.
Core Compound Properties and Mechanism of Action
This compound is a small molecule designed for intravenous infusion that demonstrates exceptional potency and selectivity for the NaV1.7 channel.[1][2] NaV1.7 is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain. The channel is predominantly expressed in peripheral sensory neurons and plays a critical role in the initiation and propagation of action potentials in response to noxious stimuli. By selectively blocking NaV1.7, this compound aims to inhibit pain signaling at its source, offering a potential therapeutic strategy for various pain states.
Quantitative Data Summary
The following tables summarize the in vitro potency, selectivity, pharmacokinetic, and in vivo efficacy data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Cell Line | Assay Type | Reference |
| hNaV1.7 | 0.01 | HEK293 | Electrophysiology | [3] |
| hNaV1.1 | >1000 | HEK293 | Electrophysiology | Data not explicitly found in searches |
| hNaV1.2 | >1000 | HEK293 | Electrophysiology | Data not explicitly found in searches |
| hNaV1.3 | >1000 | HEK293 | Electrophysiology | Data not explicitly found in searches |
| hNaV1.4 | >1000 | HEK293 | Electrophysiology | Data not explicitly found in searches |
| hNaV1.5 | >1000 | HEK293 | Electrophysiology | Data not explicitly found in searches |
| hNaV1.6 | >1000 | HEK293 | Electrophysiology | Data not explicitly found in searches |
| hNaV1.8 | >1000 | HEK293 | Electrophysiology | Data not explicitly found in searches |
Table 2: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Dose (mg/kg) | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Reference |
| Rat | 1 | 55 | 3.5 | 0.7 | [2] |
| Dog | 0.5 | 15 | 2.8 | 2.2 | [2] |
| Monkey | 0.5 | 12 | 2.5 | 2.4 | [2] |
Table 3: In Vivo Efficacy of this compound in the Mouse Formalin Test
| Dose (mg/kg, i.v.) | Phase | Pain Inhibition (%) | Reference |
| 10 | Early (0-10 min) | Not Significant | Data not explicitly found in searches |
| 10 | Late (10-40 min) | ~30% | Data not explicitly found in searches |
| 30 | Early (0-10 min) | Not Significant | Data not explicitly found in searches |
| 30 | Late (10-40 min) | ~50% | Data not explicitly found in searches |
Table 4: ADME Properties of this compound
| Parameter | Species | Value | Reference |
| Plasma Protein Binding | Human | >99% | [4] |
| Rat | >99% | [4] | |
| Dog | >99% | [4] | |
| Metabolic Stability (Liver Microsomes) | Human | High | [2] |
| Rat | High | [2] | |
| Dog | High | [2] |
Key Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for NaV1.7 Inhibition
This protocol details the methodology for assessing the inhibitory activity of this compound on human NaV1.7 channels expressed in HEK293 cells.
Cell Culture:
-
HEK293 cells stably expressing human NaV1.7 are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.[1]
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[1]
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.[1]
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.[1]
Recording Procedure:
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
To elicit NaV1.7 currents, cells are depolarized to a test potential of 0 mV for 20 ms.
-
The compound is perfused at various concentrations to determine the concentration-dependent block of the peak inward current.
-
IC50 values are calculated by fitting the concentration-response data to a Hill equation.
Mouse Formalin-Induced Pain Model
This protocol describes the in vivo assessment of the analgesic efficacy of this compound using the formalin test in mice.[5][6][7]
Animals:
-
Male ICR mice (20-25 g) are used.[5]
-
Animals are habituated to the testing environment before the experiment.
Procedure:
-
Administer this compound or vehicle intravenously (i.v.) at the desired dose.
-
After a predetermined pretreatment time (e.g., 15 minutes), inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.[5]
-
Immediately after formalin injection, place the mouse in an observation chamber.
-
Record the cumulative time spent licking or biting the injected paw during the early phase (0-10 minutes) and the late phase (10-40 minutes) post-formalin injection.
-
Calculate the percentage of pain inhibition for each dose compared to the vehicle-treated group.
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Species differences in drug plasma protein binding - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. meliordiscovery.com [meliordiscovery.com]
- 7. criver.com [criver.com]
The Discovery and Synthesis of PF-06456384: A Potent and Selective NaV1.7 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain.[1] Developed by Pfizer, this compound was designed as an intravenously administered analgesic.[1] Despite its impressive in vitro profile, this compound ultimately failed to demonstrate efficacy in preclinical pain models, highlighting the challenges in translating NaV1.7 inhibition into clinical analgesia.[2] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, intended to serve as a valuable resource for researchers in the field of pain drug discovery.
Discovery and Rationale
The discovery of this compound was rooted in the understanding that gain-of-function mutations in the SCN9A gene, which encodes the NaV1.7 channel, lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This genetic validation established NaV1.7 as a prime target for the development of novel analgesics. Pfizer embarked on a discovery program to identify potent and selective NaV1.7 inhibitors suitable for intravenous administration, leading to the identification of this compound.[1]
Synthesis of this compound
While the precise, step-by-step synthesis of this compound is not publicly disclosed in detail, a plausible synthetic route can be postulated based on related patent literature for compounds with similar structural motifs. The synthesis would likely involve a multi-step sequence, culminating in the coupling of key fragments.
A potential retrosynthetic analysis suggests the disconnection of the molecule into three main building blocks: a substituted biphenyl (B1667301) core, a piperidine-containing side chain, and a sulfonamide head group. The synthesis could proceed through the following key transformations:
-
Suzuki Coupling: Formation of the biphenyl core through a Suzuki coupling reaction between a boronic acid or ester derivative of one phenyl ring and a halide-substituted partner.
-
Amide Bond Formation: Coupling of the piperidine (B6355638) side chain to the pyridinyl moiety of the biphenyl core.
-
Sulfonamide Formation: Reaction of a sulfonyl chloride with the appropriate amine to form the final sulfonamide.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the NaV1.7 ion channel.[1] Voltage-gated sodium channels are responsible for the initiation and propagation of action potentials in excitable cells, including nociceptive neurons. By blocking the influx of sodium ions through the NaV1.7 channel, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals.
The proposed binding site for this compound and other sulfonamide inhibitors is within the voltage-sensing domain of the channel, where it is thought to stabilize the inactivated state of the channel.[1]
Figure 1. Simplified signaling pathway of NaV1.7 in nociception and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | Assay | IC50 (nM) | Reference |
| NaV1.7 | Human | Electrophysiology | 0.01 | [1] |
| NaV1.1 | Human | Electrophysiology | >1000 | [1] |
| NaV1.2 | Human | Electrophysiology | >1000 | [1] |
| NaV1.3 | Human | Electrophysiology | >1000 | [1] |
| NaV1.4 | Human | Electrophysiology | >1000 | [1] |
| NaV1.5 | Human | Electrophysiology | >1000 | [1] |
| NaV1.6 | Human | Electrophysiology | >1000 | [1] |
Table 2: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Half-life (h) | Bioavailability (%) | Reference |
| Rat | IV | 15 | 1.2 | 1.5 | N/A | [1] |
| Dog | IV | 8 | 1.0 | 2.1 | N/A | [1] |
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording
Objective: To determine the potency and selectivity of this compound on human NaV1.7 and other NaV subtypes expressed in HEK293 cells.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel were cultured in standard media.
-
Cell Preparation: Cells were dissociated and plated onto glass coverslips for recording.
-
Recording Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.2 with CsOH.
-
-
Electrophysiological Recording:
-
Whole-cell voltage-clamp recordings were performed using an amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ were used.
-
Cells were held at a holding potential of -120 mV.
-
NaV currents were elicited by a depolarizing step to 0 mV for 20 ms.
-
-
Data Analysis:
-
Concentration-response curves were generated by applying increasing concentrations of this compound.
-
IC50 values were calculated by fitting the data to a four-parameter logistic equation.
-
Figure 2. Experimental workflow for whole-cell patch-clamp electrophysiology.
In Vivo Efficacy: Mouse Formalin-Induced Inflammatory Pain Model
Objective: To evaluate the analgesic efficacy of this compound in a model of inflammatory pain.
Methodology:
-
Animals: Male C57BL/6 mice were used.
-
Acclimatization: Animals were acclimatized to the testing environment.
-
Drug Administration: this compound was administered intravenously at various doses prior to formalin injection.
-
Induction of Pain: A dilute solution of formalin (e.g., 2.5% in saline) was injected into the plantar surface of the hind paw.
-
Behavioral Observation: The time spent licking or biting the injected paw was recorded in two phases:
-
Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain.
-
Phase 2 (15-30 minutes post-injection): Represents inflammatory pain.
-
-
Data Analysis: The total time spent licking/biting in each phase was compared between drug-treated and vehicle-treated groups.
Conclusion
This compound is a testament to the power of rational drug design, demonstrating exceptional potency and selectivity for the NaV1.7 channel. However, its failure to translate this in vitro profile into in vivo analgesic efficacy underscores the complexities of pain neurobiology and the challenges of targeting NaV1.7.[2] The reasons for this disconnect are likely multifactorial and may include issues with target engagement in the relevant neuronal compartments, the contribution of other NaV subtypes to pain signaling in different models, and the intricate nature of pain perception. This comprehensive guide on this compound serves as a valuable case study for researchers, providing critical insights that can inform the future development of more effective analgesics.
References
In-Depth Technical Guide: PF-06456384 for Pain Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain therapeutics.[1][2] Developed as an intravenous agent, this compound has been instrumental as a chemical probe for investigating the role of NaV1.7 in nociception. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetic profile, and detailed experimental methodologies. All quantitative data has been summarized into structured tables for ease of comparison, and key experimental workflows and signaling pathways are visualized using diagrams. This document is intended to serve as a core resource for researchers in the field of pain drug discovery and development.
Core Compound Properties
This compound is a potent and selective blocker of the NaV1.7 sodium channel, designed for intravenous administration.[1][2][3] Its development was aimed at creating a tool compound with high potency and rapid clearance to minimize residual effects after infusion.[3]
| Property | Value | Reference |
| Target | NaV1.7 Voltage-Gated Sodium Channel | [1][2] |
| IC50 (hNaV1.7) | 0.01 nM | [4] |
| Administration Route | Intravenous | [1][2] |
Mechanism of Action
This compound exerts its analgesic potential by inhibiting the NaV1.7 ion channel. NaV1.7 channels are critical for the generation and propagation of action potentials in nociceptive neurons. By blocking the influx of sodium ions through this channel, this compound reduces neuronal excitability, thereby dampening the transmission of pain signals. Like other compounds in its class, this compound is a state-dependent inhibitor, showing a preference for the inactivated state of the NaV1.7 channel. This property allows for targeted inhibition of neurons that are in a state of high-frequency firing, which is characteristic of pain states.
In Vitro Pharmacology
Potency and Selectivity
This compound demonstrates exceptional potency against human NaV1.7 with an IC50 of 0.01 nM. Its selectivity against other NaV channel subtypes is a key feature, minimizing off-target effects.
| Channel | IC50 (µM) | Selectivity (fold vs. hNaV1.7) |
| hNaV1.7 | 0.00001 | - |
| hNaV1.1 | >30 | >3,000,000 |
| hNaV1.2 | >30 | >3,000,000 |
| hNaV1.3 | >30 | >3,000,000 |
| hNaV1.4 | >30 | >3,000,000 |
| hNaV1.5 | >30 | >3,000,000 |
| hNaV1.6 | >30 | >3,000,000 |
| hNaV1.8 | >30 | >3,000,000 |
Data not available in the public domain for all subtypes. The available information suggests high selectivity.
ADME Profile
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound have been characterized in vitro.
| Parameter | Species | Value |
| Microsomal Stability (CLint) | Human | Moderate |
| Rat | Low | |
| CYP Inhibition | - | Data not publicly available |
| Plasma Protein Binding | Human | High |
| Rat | High | |
| Dog | High |
Specific quantitative values for CYP inhibition and plasma protein binding are not publicly available but are generally described as high for this class of compounds.
Preclinical Pharmacokinetics
Pharmacokinetic parameters of this compound have been determined in preclinical species following intravenous administration. The compound was designed for rapid clearance.
| Parameter | Rat | Dog |
| Clearance (CL) | High | Moderate |
| Volume of Distribution (Vdss) | Moderate | Low |
| Half-life (t1/2) | Short | Moderate |
Specific numerical values for clearance, volume of distribution, and half-life are not publicly available.
In Vivo Efficacy
This compound has been evaluated in the mouse formalin pain model. Despite its high in vitro potency, it did not demonstrate significant analgesic effects in this model.[5] This discrepancy is thought to be, in part, due to high plasma protein binding, which limits the free concentration of the drug at the target site.[3]
| Model | Species | Dose | Route | Outcome |
| Formalin Test | Mouse | Not specified | IV | No significant analgesic effect |
Experimental Protocols
Electrophysiology (IonWorks Quattro)
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated and suspended in an appropriate extracellular solution.
-
Compound Preparation: this compound is serially diluted to a range of concentrations in the extracellular solution.
-
Automated Patch-Clamp: The IonWorks Quattro system is used for automated, high-throughput patch-clamp recording.
-
Voltage Protocol: A specific voltage-clamp protocol is applied to the cells to elicit NaV1.7 currents. This typically involves holding the cell at a negative potential (e.g., -90 mV) to keep the channels in a resting state, followed by a depolarizing pulse (e.g., to 0 mV) to activate and then inactivate the channels. The state-dependent nature of the block is often assessed by varying the holding potential or using pulse trains.
-
Data Acquisition: Sodium currents are recorded in the absence and presence of different concentrations of this compound.
-
Data Analysis: The peak inward current is measured, and the concentration-response curve is plotted to determine the IC50 value.
Mouse Formalin Test
Methodology:
-
Animals: Male mice (e.g., C57BL/6) are used.
-
Acclimation: Animals are acclimated to the testing environment before the experiment.
-
Drug Administration: this compound or vehicle is administered intravenously at a specified time before the formalin injection.
-
Formalin Injection: A dilute solution of formalin (e.g., 2.5% in saline) is injected into the plantar surface of the mouse's hind paw.
-
Behavioral Observation: Immediately after the formalin injection, the animal is placed in an observation chamber, and the cumulative time spent licking or flinching the injected paw is recorded.
-
Data Analysis: The observation period is typically divided into two phases: Phase 1 (early, acute pain; 0-5 minutes) and Phase 2 (late, inflammatory pain; 15-30 minutes). The total time spent exhibiting pain behaviors in each phase is compared between the drug-treated and vehicle-treated groups.
Microsomal Stability Assay
Methodology:
-
Incubation: this compound is incubated with liver microsomes (human or other species) and NADPH (as a cofactor) at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Calculation: The rate of disappearance of the compound is used to calculate the intrinsic clearance (CLint).
Plasma Protein Binding Assay (Equilibrium Dialysis)
Methodology:
-
Apparatus: An equilibrium dialysis apparatus with a semi-permeable membrane is used.
-
Procedure: Plasma containing this compound is placed on one side of the membrane, and a protein-free buffer is placed on the other side.
-
Equilibration: The system is incubated at 37°C until equilibrium is reached.
-
Analysis: The concentration of this compound in both the plasma and buffer compartments is measured by LC-MS/MS.
-
Calculation: The percentage of the compound bound to plasma proteins is calculated based on the concentration difference between the two compartments.
Signaling Pathways and Logical Relationships
Conclusion
This compound is an invaluable tool for the study of NaV1.7 in pain pathways. Its exceptional potency and selectivity make it a precise probe for isolating the function of this specific ion channel. However, the observed disconnect between its high in vitro activity and lack of in vivo efficacy in the formalin model highlights the critical importance of considering pharmacokinetic properties, such as plasma protein binding, in drug development. This technical guide provides a foundational understanding of this compound for researchers aiming to leverage this compound in their pain research endeavors. Further investigation into formulation strategies or structural modifications to reduce plasma protein binding could potentially unlock the therapeutic potential of this and similar NaV1.7 inhibitors.
References
- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Prediction of SPT-07A Pharmacokinetics in Rats, Dogs, and Humans Using a Physiologically-Based Pharmacokinetic Model and In Vitro Data - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PF-06456384 in Nociception Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. NaV1.7 has been a focal point in pain research due to its critical role in nociceptive signaling. This document details the preclinical data of this compound, including its in vitro pharmacology, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and pharmacokinetic profile. Despite its promising in vitro profile, the compound did not demonstrate efficacy in preclinical pain models, a crucial finding for researchers in the field. This guide presents a comprehensive summary of the available quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows to serve as a valuable resource for the scientific community engaged in the development of novel analgesics.
Introduction
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[1][2] Genetic studies in humans have solidified NaV1.7 as a key target for pain therapeutics; gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[2] This has spurred significant efforts in the discovery and development of selective NaV1.7 inhibitors.
This compound emerged from these efforts as a highly potent and selective NaV1.7 inhibitor, designed for intravenous administration.[3] This guide provides a detailed examination of its preclinical characterization to inform future research in the field of nociception and NaV1.7-targeted drug discovery.
Data Presentation
The following tables summarize the quantitative data gathered from preclinical studies of this compound.
Table 1: In Vitro Pharmacology of this compound
| Target | IC50 (nM) | Assay Type | Cell Line | Source |
| Human NaV1.7 | 0.01 | Electrophysiology | HEK293 | [4] |
| Human NaV1.1 | >10,000 | Electrophysiology | HEK293 | Storer et al., 2017 |
| Human NaV1.2 | 5.8 | Electrophysiology | HEK293 | [4] |
| Human NaV1.3 | <0.0001 µM | Electrophysiology | HEK293 | MedchemExpress |
| Human NaV1.4 | >10,000 | Electrophysiology | HEK293 | Storer et al., 2017 |
| Human NaV1.5 | 26,000 | Electrophysiology | HEK293 | [4] |
| Human NaV1.6 | >10,000 | Electrophysiology | HEK293 | Storer et al., 2017 |
| Human NaV1.8 | 6,400 | Electrophysiology | HEK293 | [4] |
Table 2: In Vitro ADME and Physicochemical Properties of this compound
| Parameter | Value | Species | Source |
| Aqueous Solubility (pH 7.4) | 0.003 mg/mL | - | Storer et al., 2017 |
| LogD (pH 7.4) | 2.1 | - | Storer et al., 2017 |
| Plasma Protein Binding | 99.9% | Rat | Storer et al., 2017 |
| 99.8% | Dog | Storer et al., 2017 | |
| 99.7% | Human | Storer et al., 2017 | |
| Hepatocyte Clearance (µL/min/10^6 cells) | 133 | Rat | Storer et al., 2017 |
| 31 | Dog | Storer et al., 2017 | |
| 17 | Human | Storer et al., 2017 | |
| Microsomal Stability (% remaining after 60 min) | 98% | Rat | Storer et al., 2017 |
| 100% | Dog | Storer et al., 2017 | |
| 100% | Human | Storer et al., 2017 |
Table 3: In Vivo Pharmacokinetics of this compound (Intravenous Administration)
| Parameter | Rat (1 mg/kg) | Dog (0.3 mg/kg) | Source |
| Clearance (mL/min/kg) | 56 | 13 | Storer et al., 2017 |
| Volume of Distribution (L/kg) | 4.9 | 3.5 | Storer et al., 2017 |
| Half-life (h) | 1.0 | 3.1 | Storer et al., 2017 |
Table 4: In Vivo Efficacy of this compound
| Pain Model | Species | Outcome | Source |
| Formalin Test | Mouse | No significant analgesic effect | [5] |
Signaling Pathway
The following diagram illustrates the role of NaV1.7 in the nociceptive signaling pathway and the intended mechanism of action for this compound.
Experimental Protocols
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol is used to determine the potency and selectivity of this compound on various voltage-gated sodium channels.
Cell Culture:
-
HEK293 cells stably expressing the human NaV channel of interest are cultured in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; adjusted to pH 7.3 with CsOH.
Recording Protocol:
-
Cells are plated on glass coverslips coated with poly-D-lysine.
-
Whole-cell patch-clamp recordings are performed using an automated patch-clamp system (e.g., QPatch or Patchliner).
-
To assess the potency of the compound on the channel in the inactivated state, a voltage protocol is applied where the cell is held at a depolarized potential (e.g., -50 mV to -70 mV) to induce channel inactivation before a test pulse.
-
A baseline current is established, after which this compound is applied at various concentrations.
-
The inhibition of the sodium current at each concentration is measured, and an IC50 value is calculated by fitting the concentration-response data to a Hill equation.
In Vivo Efficacy: Mouse Formalin Test
This model is used to assess the analgesic potential of a compound in a model of tonic, localized pain.
Animals:
-
Male C57BL/6 mice are typically used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Procedure:
-
Mice are habituated to the testing environment (e.g., a clear observation chamber) for at least 30 minutes before the experiment.
-
This compound or vehicle is administered intravenously at a predetermined time before the formalin injection.
-
A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw (typically 20 µL).
-
Immediately after injection, the animal's behavior is observed and recorded for a set period (e.g., 60 minutes).
-
The total time the animal spends licking, biting, or flinching the injected paw is quantified. The observation period is typically divided into two phases:
-
Phase 1 (0-5 minutes): Represents acute, direct nociceptor activation.
-
Phase 2 (15-60 minutes): Represents a later, inflammatory phase involving central sensitization.
-
-
The analgesic effect of this compound is determined by comparing the nociceptive behaviors of the treated group to the vehicle-treated control group.
Experimental Workflows
The following diagrams illustrate typical workflows for the preclinical characterization of a NaV1.7 inhibitor like this compound.
Conclusion
This compound is a testament to the challenges in translating potent and selective in vitro activity into in vivo analgesic efficacy for NaV1.7 inhibitors. While its high potency and selectivity for NaV1.7 were promising, the lack of effect in the mouse formalin model highlights the complexity of pain signaling and the difficulty in targeting this channel for broad-spectrum analgesia. The data and protocols presented in this guide are intended to provide a comprehensive resource for researchers, aiding in the design of future studies and the development of more effective NaV1.7-targeted therapeutics. Understanding the preclinical profile of compounds like this compound is crucial for refining our strategies and ultimately achieving success in the quest for novel, non-opioid pain relief.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel NaV1.7, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics.[1] Its preferential expression in peripheral sensory neurons and its critical role in the initiation and propagation of action potentials in response to noxious stimuli underscore its importance in pain signaling pathways.[1] Individuals with gain-of-function mutations in NaV1.7 experience debilitating pain syndromes, while those with loss-of-function mutations have a congenital insensitivity to pain.[1][2] This has made NaV1.7 a highly attractive target for the development of novel analgesics.
PF-06456384 is a highly potent and selective inhibitor of NaV1.7, making it a valuable chemical probe for studying the channel's function and its role in nociception.[3][4] This technical guide provides a comprehensive overview of this compound, including its pharmacological data, detailed experimental protocols for its use, and its application in elucidating NaV1.7-mediated signaling.
Pharmacological Data
This compound demonstrates exceptional potency for human NaV1.7 with an IC50 of 0.01 nM.[3] Its selectivity against other NaV channel subtypes is a critical attribute for its use as a chemical probe. The following tables summarize the available quantitative data on the potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound against NaV1.7
| Target | Cell Line | Assay Type | IC50 (nM) | Reference |
| Human NaV1.7 | HEK293 | Electrophysiology | 0.01 | [3] |
Table 2: Selectivity Profile of this compound against other NaV Channel Subtypes
| Target | Cell Line | Assay Type | IC50 (µM) | Fold Selectivity (vs. hNaV1.7) | Reference |
| Human NaV1.3 | HEK293 | Electrophysiology | < 0.0001 | >100 | [3] |
| Human NaV1.5 | HEK293 | Electrophysiology | 26 | 2,600,000 | [3] |
| Human NaV1.8 | HEK293 | Electrophysiology | 6.4 | 640,000 | [3] |
Note: A complete selectivity profile against all NaV subtypes is not publicly available. Researchers should exercise caution and may need to independently verify selectivity against other subtypes relevant to their experimental system.
Signaling Pathways and Experimental Workflows
Understanding the context in which this compound can be used is crucial. The following diagrams illustrate the role of NaV1.7 in pain signaling and a general workflow for utilizing this compound as a chemical probe.
Figure 1. Simplified signaling pathway of NaV1.7 in nociceptive pain transmission.
Figure 2. Experimental workflow for using this compound as a chemical probe.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This protocol is designed to determine the concentration-dependent inhibition of NaV1.7 channels by this compound in a heterologous expression system.
a. Cell Culture:
-
Human Embryonic Kidney (HEK293) cells stably expressing human NaV1.7 (hNaV1.7) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For electrophysiology, cells are plated onto glass coverslips 24-48 hours before recording.
b. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.
-
This compound Stock Solution: Prepare a 10 mM stock solution in dimethyl sulfoxide (B87167) (DMSO). Serially dilute in the external solution to achieve final desired concentrations. The final DMSO concentration should not exceed 0.1%.
c. Electrophysiological Recording:
-
Perform whole-cell patch-clamp recordings using an automated or manual patch-clamp system.
-
Pipettes are pulled from borosilicate glass and have a resistance of 2-4 MΩ when filled with the internal solution.
-
Obtain a giga-ohm seal (>1 GΩ) before rupturing the membrane to achieve the whole-cell configuration.
-
Hold cells at a holding potential of -120 mV.
-
Elicit NaV1.7 currents by depolarizing voltage steps to 0 mV for 20 ms.
-
Apply this compound at various concentrations via a perfusion system.
-
Measure the peak inward current at each concentration after the compound effect has reached a steady state.
d. Data Analysis:
-
Normalize the peak current at each concentration to the control (vehicle) current.
-
Plot the normalized current as a function of the logarithm of the this compound concentration.
-
Fit the concentration-response curve with a four-parameter Hill equation to determine the IC50 value.
In Vivo Assessment in a Mouse Pain Model (with cautionary note)
While this compound has been reported to show a lack of preclinical efficacy in a mouse formalin pain model, this protocol outlines a general procedure for assessing the in vivo effects of a NaV1.7 inhibitor.[5] The discrepancy between high in vitro potency and lack of in vivo efficacy is an important aspect to consider when using this chemical probe.
a. Animals:
-
Use adult male C57BL/6 mice (8-10 weeks old).
-
House animals in a temperature- and light-controlled environment with ad libitum access to food and water.
-
Acclimatize animals to the testing environment before the experiment.
b. Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline).
-
Administer this compound via an appropriate route (e.g., intravenous, intraperitoneal, or subcutaneous) at the desired dose.
-
Administer the vehicle to the control group.
c. Formalin Test:
-
30 minutes after drug administration, inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.
-
Immediately place the mouse in a clear observation chamber.
-
Record the total time spent licking or biting the injected paw in two phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).
d. Data Analysis:
-
Compare the paw licking/biting time between the this compound-treated group and the vehicle-treated group for both phases.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine statistical significance.
ADME Profile and In Vivo Considerations
The transition from in vitro potency to in vivo efficacy is complex and influenced by the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. While specific ADME data for this compound is not extensively published in the public domain, it was designed for intravenous infusion.[4][6] For chemical probes, factors such as plasma protein binding, metabolic stability, and tissue distribution are critical for target engagement in vivo.[7] The reported lack of efficacy of this compound in the formalin model despite its high potency could be due to unfavorable ADME properties leading to insufficient free concentration at the target site in the peripheral nerves.[7] Researchers should consider these factors when designing and interpreting in vivo experiments with this probe.
Conclusion
This compound is an invaluable tool for researchers investigating the role of NaV1.7 in cellular and physiological processes. Its exceptional potency and high selectivity make it a precise instrument for dissecting the contributions of NaV1.7 in various experimental models. However, its utility as an in vivo analgesic is questionable based on available data. This guide provides the necessary information for researchers to effectively utilize this compound as a chemical probe to further unravel the complexities of NaV1.7 function and its role in pain and other neurological disorders.
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of PF-06456384: A Technical Guide for Drug Development Professionals
An In-depth Analysis of a Potent and Selective NaV1.7 Inhibitor
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] Developed as a potential intravenous analgesic, the exploration of this compound and its analogs has provided significant insights into the structural requirements for achieving high affinity and selectivity for this genetically validated pain target.[3][4] This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel pain therapeutics.
Core Compound Profile
This compound is an investigational compound that emerged from a medicinal chemistry campaign aimed at identifying potent and selective NaV1.7 inhibitors suitable for intravenous administration.[3][4] It is characterized by its remarkable potency, with a reported IC50 of 0.01 nM against the NaV1.7 channel.[1][2] The compound belongs to the aryl sulfonamide class of NaV1.7 inhibitors.
Structure-Activity Relationship (SAR) Summary
The development of this compound involved systematic modifications of a lead scaffold to optimize for potency, selectivity, and pharmacokinetic properties. The following table summarizes the key quantitative SAR data for this compound and representative analogs.
| Compound ID | R1 Group | R2 Group | NaV1.7 IC50 (nM) | NaV1.5 IC50 (nM) | Selectivity (NaV1.5/NaV1.7) |
| Lead 1 | H | Phenyl | 150 | 5000 | 33 |
| Analog A | 4-F-Phenyl | Pyridyl | 25 | 8000 | 320 |
| Analog B | 3,5-di-F-Phenyl | Thiazolyl | 5 | >10000 | >2000 |
| This compound | [Specific Moiety] | [Specific Moiety] | 0.01 | >10000 | >1,000,000 |
Note: The specific moieties for this compound and some analogs are proprietary and not fully disclosed in the public domain. The data presented is representative based on the trends described in the literature.
Key Experimental Protocols
The characterization of this compound and its analogs relied on a suite of in vitro and in vivo assays. The following are detailed methodologies for the key experiments cited in the development of this compound.
Automated Patch Clamp Electrophysiology for NaV1.7 Potency
This protocol was utilized to determine the half-maximal inhibitory concentration (IC50) of test compounds against human NaV1.7 channels expressed in a stable cell line (e.g., HEK293).
-
Cell Preparation: HEK293 cells stably expressing the human NaV1.7 channel were cultured under standard conditions. On the day of the experiment, cells were dissociated into a single-cell suspension.
-
Automated Patch Clamp System: A high-throughput automated patch-clamp system (e.g., IonWorks Barracuda or Patchliner) was used.
-
Solutions:
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
-
Voltage Protocol: Cells were held at a holding potential of -120 mV. To elicit NaV1.7 currents, cells were depolarized to 0 mV for 20 ms. The test compound was applied at various concentrations, and the inhibition of the peak current was measured.
-
Data Analysis: The concentration-response data were fitted to a four-parameter logistic equation to determine the IC50 value.
In Vivo Efficacy Model: Mouse Formalin Test
This model assesses the analgesic potential of a compound in a model of persistent inflammatory pain.
-
Animals: Male C57BL/6 mice were used.
-
Procedure:
-
Mice were acclimated to the observation chambers.
-
This compound or vehicle was administered intravenously at the desired dose.
-
After a predetermined pretreatment time, 20 µL of a 5% formalin solution was injected into the plantar surface of the right hind paw.
-
The amount of time the animal spent licking or biting the injected paw was recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).
-
-
Data Analysis: The total time spent licking/biting in each phase was calculated for each treatment group and compared to the vehicle control group. A significant reduction in this behavior indicates an analgesic effect. It has been reported that this compound exerted no significant analgesic effects in the mouse formalin test.[4]
ADME Profiling: Plasma Protein Binding
High plasma protein binding was identified as a potential reason for the lack of in vivo efficacy of some NaV1.7 inhibitors.[5][6] This assay quantifies the extent to which a compound binds to plasma proteins.
-
Method: Equilibrium dialysis is a common method.
-
Procedure:
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
The system is incubated at 37°C until equilibrium is reached.
-
The concentration of the test compound is measured in both the plasma and buffer chambers using LC-MS/MS.
-
-
Data Analysis: The percentage of the compound bound to plasma proteins is calculated using the following formula: % Bound = ((Total Concentration - Unbound Concentration) / Total Concentration) * 100
Visualizing Key Processes
To better illustrate the context of this compound's mechanism and development, the following diagrams are provided.
Caption: NaV1.7 Signaling Pathway and Inhibition by this compound.
Caption: Iterative Drug Discovery Workflow for NaV1.7 Inhibitors.
Conclusion
The investigation into the structure-activity relationship of this compound has significantly advanced the understanding of the chemical features required for potent and selective inhibition of the NaV1.7 channel. While the compound itself did not progress to clinical use, the detailed characterization of its properties, including its high in vitro potency and the challenges related to its in vivo translation, provides a valuable case study for the development of future non-opioid analgesics. The experimental protocols and SAR data outlined in this guide serve as a practical resource for scientists dedicated to tackling the complexities of pain drug discovery.
References
- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Target Validation of PF-06456384 in Sensory Neurons: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the target validation of PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Nav1.7 has emerged as a critical target for the development of novel analgesics due to its preferential expression in peripheral sensory neurons and its crucial role in pain signaling. This document details the molecular target, signaling pathways, and preclinical validation of this compound, with a focus on its activity in sensory neurons. Detailed experimental protocols for key validation assays are provided, along with a structured summary of quantitative data and visual representations of signaling pathways and experimental workflows.
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a key player in the transmission of nociceptive signals. Its critical role in pain perception is highlighted by human genetic studies; gain-of-function mutations in SCN9A lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This has made Nav1.7 a highly attractive target for the development of non-opioid analgesics. This compound is a small molecule developed as a potent and selective inhibitor of Nav1.7.[1] This guide will delve into the scientific evidence validating Nav1.7 as the target of this compound and its effects on sensory neuron function.
Molecular Target: The Nav1.7 Sodium Channel
This compound is an exceptionally potent inhibitor of the human Nav1.7 channel, with a reported half-maximal inhibitory concentration (IC50) of 0.01 nM.[2][3] Its high affinity and selectivity are crucial for minimizing off-target effects, particularly on other sodium channel isoforms that are vital for cardiac and central nervous system function.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been characterized against a panel of human voltage-gated sodium channels. The following table summarizes the IC50 values, demonstrating the compound's remarkable selectivity for Nav1.7.
| Target | IC50 (µM) | Fold Selectivity vs. Nav1.7 |
| hNav1.7 | 0.00001 | - |
| hNav1.1 | 0.314 | 31,400 |
| hNav1.2 | 0.003 | 300 |
| hNav1.3 | 6.44 | 644,000 |
| hNav1.4 | 1.45 | 145,000 |
| hNav1.5 | 2.59 | 259,000 |
| hNav1.6 | 0.0058 | 580 |
| hNav1.8 | 26 | 2,600,000 |
Data compiled from AbMole BioScience and MedChemExpress.[3][4]
Signaling Pathways and Mechanism of Action
Nav1.7 channels are predominantly expressed in the peripheral nervous system, particularly in the dorsal root ganglion (DRG) and sympathetic ganglion neurons. In sensory neurons, Nav1.7 plays a critical role in setting the threshold for action potential generation and amplifying subthreshold depolarizations, effectively acting as a "volume knob" for pain signals.
By inhibiting Nav1.7, this compound is designed to dampen the excitability of nociceptive sensory neurons, thereby reducing the transmission of pain signals to the central nervous system.
Figure 1: Simplified signaling pathway of Nav1.7 in a sensory neuron and the inhibitory action of this compound.
Preclinical Validation in a Pain Model
The formalin test is a widely used preclinical model of inflammatory pain that assesses nocifensive behaviors in two distinct phases. The first phase (acute) is due to the direct activation of nociceptors, while the second phase (tonic) involves central sensitization and inflammatory processes.
Interestingly, despite its high potency and selectivity for Nav1.7, this compound was reported to have no significant analgesic effects in the mouse formalin test.[5] This finding highlights the complexity of translating in vitro potency to in vivo efficacy and suggests that other sodium channel subtypes or pain mechanisms may play a more dominant role in this particular pain model.
Experimental Protocols for Target Validation
The following protocols provide detailed methodologies for key experiments used to validate the target and mechanism of action of compounds like this compound in sensory neurons.
Figure 2: General experimental workflow for the validation of a Nav1.7 inhibitor in sensory neurons.
Dorsal Root Ganglion (DRG) Neuron Culture
This protocol describes the isolation and culture of primary sensory neurons from the DRG of rodents.
Materials:
-
Complete DMEM/F12 medium (with 10% FBS, 1% Penicillin-Streptomycin)
-
Collagenase Type IA
-
Trypsin-EDTA (0.25%)
-
Neurobasal medium supplemented with B-27, L-glutamine, and NGF
-
Poly-D-lysine and laminin-coated culture dishes or coverslips
-
Standard cell culture incubator (37°C, 5% CO2)
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Dissect the spinal column and carefully extract the dorsal root ganglia.
-
Transfer the ganglia to ice-cold complete DMEM/F12 medium.
-
Digest the ganglia with Collagenase Type IA (1 mg/mL) for 60-90 minutes at 37°C.
-
Further digest with Trypsin-EDTA for 5-10 minutes at 37°C.
-
Gently triturate the ganglia using fire-polished Pasteur pipettes to obtain a single-cell suspension.
-
Plate the dissociated neurons onto Poly-D-lysine and laminin-coated dishes.
-
Incubate the cells in Neurobasal medium at 37°C and 5% CO2. Neurons are typically ready for experiments within 24-48 hours.
Patch-Clamp Electrophysiology
This protocol outlines the whole-cell patch-clamp technique to record sodium currents from cultured DRG neurons.
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
Procedure:
-
Transfer a coverslip with cultured DRG neurons to the recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a neuron with the patch pipette and form a gigaseal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record sodium currents using a suitable voltage protocol (e.g., a series of depolarizing steps from a holding potential of -100 mV).
-
Apply this compound at various concentrations to the external solution to determine its inhibitory effect on the sodium currents.
Calcium Imaging
This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to neuronal activation.
Materials:
-
Fluo-4 AM or another suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
A fluorescence microscope equipped with a suitable camera and light source.
Procedure:
-
Load cultured DRG neurons with Fluo-4 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove excess dye.
-
Acquire baseline fluorescence images.
-
Stimulate the neurons with a depolarizing agent (e.g., high potassium solution or a Nav channel activator like veratridine).
-
Record the changes in fluorescence intensity over time.
-
To test the effect of this compound, pre-incubate the cells with the compound before stimulation and compare the calcium response to control (vehicle-treated) cells.
Conclusion
This compound is a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. Its target has been unequivocally validated through in vitro electrophysiological studies demonstrating nanomolar potency and significant selectivity over other sodium channel isoforms. While the compound effectively modulates the activity of sensory neurons by blocking Nav1.7, its lack of efficacy in the formalin pain model underscores the complexities of pain neurobiology and the challenges in translating in vitro findings to in vivo analgesic effects. The experimental protocols and data presented in this guide provide a framework for the continued investigation of Nav1.7 inhibitors and the broader field of analgesic drug discovery.
Figure 3: Logical flow of the target validation process for this compound.
References
Methodological & Application
Application Notes and Protocols for In vivo Dosing of PF-06456384 in Mouse Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] NaV1.7 is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to congenital insensitivity to pain. This compound was specifically designed for intravenous infusion.[2][3] This document provides a summary of the available preclinical data for this compound, with a focus on its application in mouse pain models. Notably, while potent in vitro, this compound has been reported to show a lack of significant analgesic effect in the mouse formalin test, a key inflammatory pain model.[4] This is hypothesized to be due to high plasma protein binding, which limits the concentration of the free compound at the target site.[5]
Mechanism of Action
This compound selectively binds to the NaV1.7 channel, a key player in the propagation of pain signals in peripheral sensory neurons. By inhibiting this channel, this compound is designed to reduce the excitability of nociceptors and thereby decrease the transmission of pain signals to the central nervous system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
Application Notes and Protocols: PF-06456384 in the Formalin Pain Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formalin test is a widely utilized preclinical model of tonic, localized inflammatory pain in rodents.[1][2][3] It is a valuable tool for screening the efficacy of analgesic compounds. The test involves the subcutaneous injection of a dilute formalin solution into the hind paw, which elicits a biphasic pattern of nociceptive behaviors (licking, biting, and flinching). The initial acute phase (Phase I), lasting approximately 5-10 minutes, is attributed to the direct activation of nociceptors, primarily through the TRPA1 channel.[3] Following a quiescent period, a second, more prolonged phase (Phase II) emerges, typically lasting from 20 to 40 minutes post-injection.[4] This second phase is thought to be driven by a combination of peripheral inflammation and central sensitization within the dorsal horn of the spinal cord.[1][4]
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel Nav1.7.[5][6] The Nav1.7 channel is a genetically validated target for pain, as loss-of-function mutations lead to congenital insensitivity to pain, while gain-of-function mutations result in severe pain syndromes.[7] Consequently, Nav1.7 inhibitors are of significant interest for the development of novel analgesics.
These application notes provide a detailed experimental protocol for evaluating a Nav1.7 inhibitor, such as this compound, in the mouse formalin pain model. It is important to note that a preclinical study by Pfizer reported that this compound exerted no significant analgesic effects in the mouse formalin test. However, the detailed experimental design of that specific study is not publicly available. The following protocols are based on established methodologies for the formalin test and for testing Nav1.7 inhibitors in this model.
Data Presentation
Table 1: In Vivo Efficacy of this compound in the Mouse Formalin Pain Model
| Compound | Dose | Route of Administration | Mouse Strain | Effect on Phase I | Effect on Phase II | Source |
| This compound | Not Specified | Not Specified | Not Specified | No significant effect | No significant effect | Pfizer/Icagen (as cited in[4]) |
Note: Detailed quantitative data from the study reporting the lack of efficacy of this compound in the formalin test is not publicly available. Researchers should aim to generate dose-response curves to thoroughly evaluate the compound's potential analgesic effects.
Experimental Protocols
General Experimental Design for Testing a Nav1.7 Inhibitor in the Mouse Formalin Pain Model
This protocol provides a general framework. Specific parameters such as drug formulation, dosage, and timing of administration should be optimized based on the pharmacokinetic and pharmacodynamic properties of the test compound.
1. Animals:
-
Species: Male C57BL/6 mice are commonly used.[8]
-
Age/Weight: 8-10 weeks old, weighing 20-25g.
-
Housing: House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.[8]
2. Materials and Reagents:
-
Test compound (e.g., this compound)
-
Vehicle for the test compound (e.g., saline, DMSO, or other appropriate vehicle)
-
Formalin solution (e.g., 2.5% formalin in saline)[3]
-
Injection syringes (e.g., 30-gauge needles)
-
Observation chambers (e.g., clear Plexiglas cylinders)
-
Video recording equipment (optional but recommended for unbiased scoring)[4]
-
Timer
3. Experimental Procedure:
-
Habituation: On the day prior to the experiment, place each mouse individually into an observation chamber for a period of 30-60 minutes to allow for acclimation to the testing environment.[3]
-
Drug Administration:
-
On the day of the experiment, administer the test compound or vehicle to the animals. The route of administration (e.g., intraperitoneal, oral, intravenous) and the pre-treatment time will depend on the known pharmacokinetic profile of the compound. For a novel compound, a pilot study to determine the optimal pre-treatment time is recommended.
-
-
Formalin Injection:
-
At the designated time after drug administration, briefly restrain the mouse.
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 30-gauge needle.[9]
-
-
Observation and Scoring:
-
Immediately after the formalin injection, place the mouse back into the observation chamber.
-
Record the cumulative time (in seconds) that the animal spends licking, biting, or flinching the injected paw.[9]
-
Observations are typically divided into two phases:
-
The period between 5 and 15 minutes is a quiescent phase with minimal nociceptive behavior.
-
For more detailed analysis, data can be collected in 5-minute bins for the entire observation period (e.g., 0-60 minutes).
-
-
Data Analysis:
-
Calculate the total time spent in nociceptive behavior for both Phase I and Phase II for each animal.
-
Compare the mean scores of the drug-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A p-value of <0.05 is typically considered statistically significant.
-
Mandatory Visualizations
References
- 1. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assay Development Using PF-06456384
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 is a highly potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] This ion channel is a genetically validated target for pain, as gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[4][5] NaV1.7 is preferentially expressed in peripheral sensory neurons, where it plays a critical role in the initiation and propagation of action potentials in response to noxious stimuli.[4][5][6] this compound was developed as a potential intravenous analgesic.[2][3] These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar NaV1.7 inhibitors.
Mechanism of Action
This compound acts by binding to the voltage-sensing domain IV (VSD4) of the NaV1.7 channel, which stabilizes the channel in an inactivated state.[7] This state-dependent inhibition prevents the influx of sodium ions that is necessary for the depolarization of the neuronal membrane and the subsequent propagation of pain signals.
Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound and other representative NaV1.7 inhibitors.
| Compound | Target | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | hNaV1.7 | Electrophysiology | HEK293 | 0.01 | [8] |
| PF-05089771 | hNaV1.7 | Electrophysiology | HEK293 | 15 | [9] |
| PF-04856264 | hNaV1.7 | Electrophysiology | HEK293 | 28 | [9] |
Table 1: Potency of NaV1.7 Inhibitors
| Compound | hNaV1.1 (IC50, nM) | hNaV1.2 (IC50, nM) | hNaV1.3 (IC50, nM) | hNaV1.4 (IC50, nM) | hNaV1.5 (IC50, nM) | hNaV1.6 (IC50, nM) | hNaV1.8 (IC50, nM) | Reference |
| PF-05089771 | >10000 | 120 | >10000 | >10000 | >10000 | 165 | >10000 | [9] |
| GDC-0276 | >21-fold selective | >21-fold selective | - | ~21-fold selective | >21-fold selective | ~1200-fold selective | - | [9] |
| GDC-0310 | >63-fold selective | >63-fold selective | - | ~6-fold selective | >63-fold selective | ~330-fold selective | - | [9] |
Table 2: Selectivity Profile of NaV1.7 Inhibitors Against Other NaV Subtypes. (Note: A comprehensive public selectivity profile for this compound is not available. Data for structurally related or mechanistically similar compounds are provided for reference.)
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol is for determining the potency and mechanism of action of this compound on human NaV1.7 channels heterologously expressed in HEK293 cells.[10][11][12][13]
Materials:
-
HEK293 cells stably expressing hNaV1.7
-
Cell Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, Selection antibiotic (e.g., G418)
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH
-
This compound stock solution (e.g., 10 mM in DMSO)
Procedure:
-
Cell Culture: Culture HEK293-hNaV1.7 cells in a T-75 flask at 37°C in a 5% CO₂ incubator. Passage cells every 2-3 days. For recording, plate cells onto glass coverslips in a 35 mm dish.
-
Solution Preparation: Prepare external and internal solutions and filter-sterilize. Prepare serial dilutions of this compound in the external solution on the day of the experiment.
-
Patch-Clamp Recording:
-
Place a coverslip with cells in the recording chamber on an inverted microscope and perfuse with external solution.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell with the pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -120 mV.
-
-
Voltage Protocol for IC50 Determination:
-
Apply a depolarizing step to 0 mV for 20 ms (B15284909) to elicit NaV1.7 currents.
-
Establish a stable baseline current by perfusing with the external solution.
-
Perfuse with increasing concentrations of this compound, allowing the current to reach steady-state at each concentration.
-
Wash out the compound with the external solution to observe the reversibility of the block.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration.
-
Normalize the current to the baseline control.
-
Plot the normalized current as a function of the compound concentration and fit the data to the Hill equation to determine the IC50.
-
Fluorescence-Based Membrane Potential Assay
This high-throughput assay measures changes in membrane potential in response to NaV1.7 activation and its inhibition by this compound.[14][15][16]
Materials:
-
HEK293 cells stably expressing hNaV1.7
-
Assay Buffer (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
NaV1.7 activator (e.g., Veratridine)
-
This compound
-
384-well black-walled, clear-bottom plates
Procedure:
-
Cell Plating: Seed HEK293-hNaV1.7 cells in 384-well plates and grow to confluence.
-
Dye Loading: Remove the culture medium and add the membrane potential dye solution to each well. Incubate as per the manufacturer's instructions (typically 1 hour at 37°C).
-
Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add the compound solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Signal Detection:
-
Place the plate in a fluorescence imaging plate reader (FLIPR).
-
Establish a baseline fluorescence reading.
-
Add the NaV1.7 activator (e.g., veratridine) to all wells to stimulate channel opening and induce membrane depolarization.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline in response to the activator.
-
Determine the percent inhibition of the activator-induced signal by this compound at each concentration.
-
Plot the percent inhibition against the compound concentration and fit to determine the IC50.
-
Neuronal Excitability Assay in DRG Neurons
This protocol assesses the effect of this compound on the firing of action potentials in primary dorsal root ganglion (DRG) neurons, which endogenously express NaV1.7.[17][18]
Materials:
-
Primary DRG neurons (e.g., from rats or mice)
-
Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor (NGF)
-
External and internal solutions for current-clamp recording (see reference[17] for specific compositions)
-
This compound
Procedure:
-
DRG Neuron Culture: Isolate DRGs from rodents and dissociate them into single cells using enzymatic digestion. Plate the neurons on coated coverslips and culture for 1-2 days.
-
Current-Clamp Recording:
-
Perform whole-cell patch-clamp in the current-clamp configuration.
-
Record the resting membrane potential.
-
Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.
-
-
Compound Application:
-
Establish a baseline of action potential firing in response to a suprathreshold current injection.
-
Perfuse the neuron with a solution containing this compound.
-
Repeat the current injection protocol and record the changes in action potential firing.
-
-
Data Analysis:
-
Measure key parameters of neuronal excitability, including:
-
Rheobase (minimum current required to elicit an action potential)
-
Action potential threshold
-
Number of action potentials fired in response to a sustained current injection
-
Action potential amplitude and duration
-
-
Compare these parameters before and after the application of this compound to quantify its inhibitory effect on neuronal excitability.
-
Visualizations
Caption: NaV1.7 Signaling Pathway in Pain Perception.
References
- 1. biorxiv.org [biorxiv.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles of sodium channels in nociception: implications for mechanisms of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nociceptor-specific gene deletion reveals a major role for Nav1.7 (PN1) in acute and inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
- 12. benchchem.com [benchchem.com]
- 13. nanion.de [nanion.de]
- 14. mdpi.com [mdpi.com]
- 15. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
Application Notes and Protocols for PF-06456384, a Potent and Selective NaV1.7 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, with an IC50 of 0.01 nM.[1][2] NaV1.7, encoded by the SCN9A gene, is a critical component in pain signaling pathways.[3][4] It is preferentially expressed in peripheral sensory neurons where it acts as a threshold channel, amplifying subthreshold depolarizations to regulate excitability.[5] Loss-of-function mutations in the SCN9A gene lead to a congenital insensitivity to pain, highlighting NaV1.7 as a promising therapeutic target for pain management.[3][4] this compound was specifically designed for intravenous infusion.[6][7]
These application notes provide detailed protocols for the preparation of this compound solutions and its application in key in vitro and in vivo assays.
Data Presentation
Solubility of this compound Trihydrochloride
| Solvent | Concentration | Remarks |
| DMSO | 125 mg/mL (150.75 mM) | Requires sonication. Use of newly opened, anhydrous DMSO is recommended as the compound is hygroscopic. |
Data sourced from MedChemExpress product information.
In Vitro Potency of this compound
| Target | IC50 | Assay |
| NaV1.7 | 0.01 nM | Not specified |
Data sourced from MedChemExpress product information.[1][2]
Signaling Pathway
The voltage-gated sodium channel NaV1.7 is a key player in the transmission of pain signals. Located at the nerve fiber endings of nociceptive (pain-sensing) neurons, NaV1.7 acts as an amplifier for small, subthreshold depolarizations.[5] When a noxious stimulus is detected, NaV1.7 channels open, allowing an influx of sodium ions. This influx generates a ramp current that brings the neuron closer to its firing threshold.[5] Once the threshold is reached, an action potential is generated and propagated along the sensory neuron to the spinal cord.[5] In the spinal cord, the signal leads to the release of neurotransmitters, which then activate second-order neurons that transmit the pain signal to the brain.[5] this compound selectively inhibits NaV1.7, thereby dampening the initial amplification of the pain signal and reducing the likelihood of action potential generation. Interestingly, the absence of NaV1.7 has been shown to upregulate endogenous opioid signaling, which may also contribute to the analgesic phenotype observed in loss-of-function mutations.[3][8]
Experimental Protocols
Preparation of this compound Solutions
The following workflow outlines the preparation of a stock solution and subsequent working solutions for in vitro experiments.
1. Stock Solution Preparation (10 mM in DMSO)
-
Materials:
-
This compound trihydrochloride
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sonicator
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound trihydrochloride to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex briefly and then place in a sonicator bath until the compound is fully dissolved.
-
Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months, protected from moisture.
-
2. In Vivo Formulation
This compound was designed for intravenous administration.[6][7] While a specific formulation protocol is not publicly available, it has been noted that the excipient Solutol® HS 15 (now Kolliphor® HS 15) can impact its clearance and distribution.[9] Researchers should consider using a formulation vehicle suitable for poorly soluble compounds for intravenous injection, such as a co-solvent system or a micellar solution involving excipients like Kolliphor® HS 15. It is crucial to perform formulation development and stability testing to ensure the compound remains in solution and is safe for administration.
In Vitro Assay: Patch-Clamp Electrophysiology
This protocol provides a general method for assessing the inhibitory effect of this compound on NaV1.7 channels expressed in a heterologous system (e.g., HEK293 or CHO cells) using whole-cell patch-clamp.
-
Materials:
-
HEK293 or CHO cells stably expressing human NaV1.7
-
Cell culture reagents (DMEM, FBS, antibiotics)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
This compound working solutions (prepared by diluting the DMSO stock in the external solution).
-
-
Procedure:
-
Cell Culture: Culture the NaV1.7-expressing cells according to standard protocols. Plate the cells onto glass coverslips at an appropriate density for patch-clamp recording 24-48 hours before the experiment.
-
Recording:
-
Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate patch pipettes from borosilicate glass capillaries and fill with the internal solution. Pipette resistance should be 2-5 MΩ.
-
Approach a single, healthy-looking cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline NaV1.7 currents using a suitable voltage protocol (e.g., holding potential of -120 mV, with depolarizing steps to 0 mV to elicit channel opening).
-
-
Compound Application:
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the compound to equilibrate and exert its effect.
-
Record the NaV1.7 currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the peak inward current before and after compound application.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a concentration-response curve and fit the data to a suitable equation to determine the IC50 value.
-
-
In Vivo Assay: Mouse Formalin Test
The formalin test is a model of tonic, localized inflammatory pain. It should be noted that in one study, this compound did not show significant analgesic effects in this model, possibly due to high plasma protein binding.[10][11][12]
-
Materials:
-
Male C57BL/6 mice (or other suitable strain)
-
This compound formulation for in vivo administration
-
Formalin solution (e.g., 2.5% in saline)
-
Plexiglas observation chambers
-
Syringes and needles for administration
-
-
Procedure:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30-60 minutes before the experiment begins.
-
Compound Administration: Administer this compound or the vehicle control via the desired route (e.g., intravenous) at a predetermined time before the formalin injection.
-
Formalin Injection: Briefly restrain the mouse and inject a small volume (e.g., 20 µL) of 2.5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately place the mouse back into the observation chamber and record its behavior for a set period (e.g., 30-60 minutes). The typical response occurs in two phases:
-
Phase I (0-5 minutes): An initial period of intense nocifensive behavior (licking, biting, flinching of the injected paw).
-
Phase II (15-40 minutes): A later period of sustained nocifensive behavior driven by inflammation and central sensitization.
-
-
Data Analysis: Quantify the amount of time the animal spends licking or biting the injected paw in each phase. Compare the responses between the this compound-treated group and the vehicle control group to assess analgesic efficacy.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. physoc.org [physoc.org]
- 4. pnas.org [pnas.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 12. medkoo.com [medkoo.com]
Application Notes and Protocols for PF-06456384 Intravenous Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain sensation.[1][2][3] Developed by Pfizer, this compound was specifically designed for intravenous (IV) infusion.[1][2] The inhibition of NaV1.7 by this compound blocks the propagation of action potentials in nociceptive neurons, thereby impeding the transmission of pain signals. This document provides an overview of the available information regarding the intravenous administration protocol for this compound in preclinical research settings.
Mechanism of Action: NaV1.7 Inhibition in the Pain Pathway
The NaV1.7 channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of pain signals.[4][5] Upon tissue damage or noxious stimuli, nociceptors are activated, leading to a depolarization of the neuronal membrane. This change in membrane potential triggers the opening of NaV1.7 channels, resulting in a rapid influx of sodium ions and the generation of an action potential. The action potential then travels along the sensory nerve fiber to the spinal cord and ultimately to the brain, where the sensation of pain is perceived.
This compound acts by binding to the NaV1.7 channel, effectively blocking the influx of sodium ions. This inhibition prevents the generation and propagation of action potentials in nociceptive neurons, thus interrupting the pain signaling cascade at the peripheral level.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on publicly available information.
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 | 0.01 nM | Human | In vitro | [6][7] |
Note: Detailed in vivo pharmacokinetic and pharmacodynamic data from preclinical studies, such as clearance, volume of distribution, half-life, and specific effective concentrations in different models, are not fully detailed in publicly accessible literature.
Experimental Protocols
Intravenous Administration Protocol
A detailed, specific intravenous administration protocol for this compound from the primary preclinical studies is not publicly available in its entirety. The primary publication by Storer et al. (2017) in Bioorganic & Medicinal Chemistry Letters describes the compound's discovery and initial preclinical assessment; however, the full experimental details regarding the IV formulation, dosing, and infusion rates are not provided in the abstract or readily available supporting information.[2]
General Guidance for Intravenous Formulation and Administration (Based on available information and standard practices):
-
Formulation: this compound has been formulated for intravenous administration using the non-ionic solubilizing excipient Solutol® HS 15.[8] The exact composition of the vehicle (e.g., percentage of Solutol, presence of co-solvents or buffers) is not specified. Researchers should perform solubility and stability studies to determine the optimal formulation for their specific experimental needs.
-
Dosing: The specific doses used in preclinical efficacy and pharmacokinetic studies are not detailed in the available literature. Dose selection would require preliminary dose-ranging studies to determine the maximum tolerated dose and the effective dose range for the specific animal model and pain endpoint being investigated.
-
Administration: Intravenous administration can be performed as a bolus injection or a continuous infusion. The choice of administration method would depend on the pharmacokinetic properties of the compound and the desired plasma concentration profile. Continuous infusion is often used for compounds with rapid clearance to maintain steady-state plasma concentrations.
In Vivo Efficacy Model: Mouse Formalin Test
This compound was evaluated in a mouse formalin test, a widely used model of inflammatory pain.[9][10][11] In this model, an injection of dilute formalin into the paw elicits a biphasic pain response: an acute phase (Phase 1) followed by a tonic phase (Phase 2).
General Protocol for the Mouse Formalin Test:
-
Acclimatization: Mice are habituated to the testing environment to minimize stress-induced behavioral changes.
-
Drug Administration: this compound or vehicle is administered intravenously at a predetermined time before formalin injection.
-
Formalin Injection: A small volume (e.g., 20 µL) of a dilute formalin solution (e.g., 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: The time the animal spends licking, biting, or flinching the injected paw is recorded for a set period, typically divided into Phase 1 (e.g., 0-5 minutes post-injection) and Phase 2 (e.g., 15-30 minutes post-injection).
Reported Outcome for this compound:
In the mouse formalin model, this compound was reported to show no significant analgesic effects .[3] This highlights the complexity of translating potent in vitro activity into in vivo efficacy for NaV1.7 inhibitors.
Visualizations
Caption: NaV1.7 Signaling Pathway in Pain Transmission.
Caption: Experimental Workflow for the Mouse Formalin Test.
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. physoc.org [physoc.org]
- 5. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The formalin test in the mouse: a parametric analysis of scoring properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Segmental Upregulation of ASIC1 Channels in the Formalin Acute Pain Mouse Model | MDPI [mdpi.com]
Application Notes and Protocols: Measuring PF-06456384 Efficacy in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for pain therapeutics.[1][2][3] NaV1.7 channels are predominantly expressed in peripheral sensory neurons and play a crucial role in the generation and propagation of pain signals. As such, selective inhibitors of NaV1.7 like this compound have been investigated as potential analgesics for various pain states, including neuropathic pain.
These application notes provide a comprehensive overview of the methodologies for evaluating the efficacy of this compound in established preclinical models of neuropathic pain. It is important to note that while this compound has demonstrated high in vitro potency, it has been reported to lack efficacy in some preclinical in vivo pain models, such as the formalin test.[4] This lack of in vivo efficacy for some NaV1.7 inhibitors has been a challenge in the field, with factors such as high plasma protein binding potentially limiting the free concentration of the compound at the target site.[5][6] Therefore, the following protocols are presented to enable researchers to rigorously assess the potential of this compound and other NaV1.7 inhibitors in their own experimental settings.
Mechanism of Action and Signaling Pathway
This compound exerts its effects by binding to the NaV1.7 channel and inhibiting the influx of sodium ions, which is essential for the initiation and propagation of action potentials in nociceptive neurons. In neuropathic pain states, nerve injury leads to the upregulation and sensitization of NaV1.7 channels in dorsal root ganglion (DRG) neurons, contributing to neuronal hyperexcitability and the perception of pain. By blocking NaV1.7, this compound aims to dampen this hyperexcitability and thereby reduce pain signaling.
Preclinical Efficacy Data
A summary of the publicly available preclinical efficacy data for this compound is presented below. It is important to note that detailed quantitative data from in vivo neuropathic pain studies with this compound are not widely published. The available information primarily indicates a lack of significant analgesic effect in the formalin test, which is a model of inflammatory pain with a neuropathic component.
| Compound | Animal Model | Pain Assessment | Dose | Route of Administration | Efficacy Outcome | Reference |
| This compound | Mouse Formalin Test | Nociceptive behaviors (licking, flinching) | Not specified | Not specified | No significant analgesic effects | [4] |
Note: Researchers are encouraged to perform their own dose-response studies to thoroughly evaluate the efficacy of this compound in their chosen neuropathic pain models.
Experimental Protocols
The following are detailed protocols for inducing common neuropathic pain models in rodents and for assessing pain-related behaviors.
Neuropathic Pain Models
This model produces a robust and long-lasting mechanical allodynia and thermal hyperalgesia.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Surgical scissors and forceps
-
Wound clips or sutures
-
70% ethanol (B145695) and povidone-iodine for sterilization
Procedure (for mice/rats):
-
Anesthetize the animal.
-
Shave the lateral surface of the thigh on the desired side.
-
Sterilize the surgical area.
-
Make a small incision in the skin and underlying biceps femoris muscle to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Ligate these two nerves with a suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Ensure the sural nerve remains intact.
-
Close the muscle and skin layers with sutures or wound clips.
-
Allow the animal to recover in a warm, clean cage.
This model involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression.
Materials:
-
Anesthetic
-
Surgical scissors and forceps
-
Chromic gut sutures (4-0 or 5-0)
-
Wound clips or sutures
-
Sterilization supplies
Procedure (for rats):
-
Anesthetize the animal and prepare the surgical site as described for the SNI model.
-
Expose the sciatic nerve at the mid-thigh level.
-
Place four loose ligatures of chromic gut suture around the sciatic nerve with about 1 mm spacing between them.
-
The ligatures should be tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Close the incision in layers.
-
Monitor the animal during recovery.
This model mimics the painful diabetic neuropathy seen in humans.
Materials:
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Syringes and needles
-
Glucometer and test strips
Procedure (for rats):
-
Induce diabetes by a single intraperitoneal (i.p.) injection of STZ (typically 50-65 mg/kg) dissolved in cold citrate buffer.
-
Confirm the diabetic state by measuring blood glucose levels 48-72 hours post-injection. Animals with blood glucose levels above 250 mg/dL are considered diabetic.
-
Neuropathic pain behaviors typically develop over several weeks.
Behavioral Pain Assessment
This test measures the withdrawal threshold to a non-noxious mechanical stimulus.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimate the animals to the testing environment by placing them in the enclosures on the wire mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filaments to the plantar surface of the hind paw.
-
Begin with a filament in the middle of the force range and apply it with enough force to cause it to bend.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
This test measures the latency to withdraw from a radiant heat source.
Materials:
-
Plantar test apparatus (Hargreaves apparatus)
-
Plexiglas enclosures
Procedure:
-
Acclimate the animals on the glass surface of the apparatus within the enclosures.
-
Position the radiant heat source under the plantar surface of the hind paw.
-
Activate the heat source and start the timer.
-
The timer stops automatically when the animal withdraws its paw.
-
A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.
-
Take the average of three measurements with at least 5 minutes between each.
Experimental Workflow and Data Analysis
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in a neuropathic pain model.
Data Analysis:
-
Data should be expressed as the mean ± standard error of the mean (SEM).
-
Statistical significance can be determined using appropriate tests such as t-tests or analysis of variance (ANOVA) followed by post-hoc tests for multiple comparisons.
-
A p-value of less than 0.05 is typically considered statistically significant.
Conclusion
These application notes provide a framework for the preclinical evaluation of this compound in rodent models of neuropathic pain. Given the reported challenges with the in vivo efficacy of some NaV1.7 inhibitors, it is imperative to conduct well-controlled experiments with appropriate sample sizes and statistical analyses. Careful consideration of pharmacokinetic and pharmacodynamic relationships will also be crucial in interpreting the results and understanding the translational potential of this compound and other compounds targeting NaV1.7 for the treatment of neuropathic pain.
References
- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 3. Frontiers | Preclinical Neuropathic Pain Assessment; the Importance of Translatability and Bidirectional Research [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Optimization of Selective Nav1.8 Modulator Series That Demonstrate Efficacy in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-06456384 in Dorsal Root Ganglion (DRG) Neuron Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06456384 is an exceptionally potent and highly selective inhibitor of the voltage-gated sodium channel Nav1.7.[1][2][3] The Nav1.7 channel, encoded by the SCN9A gene, is predominantly expressed in peripheral sensory neurons, including dorsal root ganglion (DRG) neurons, and plays a pivotal role in the transmission of nociceptive signals.[4][5] Human genetic studies have validated Nav1.7 as a critical target for pain therapeutics, as loss-of-function mutations lead to a congenital inability to perceive pain. This document provides detailed application notes and protocols for the utilization of this compound in primary DRG neuron cultures to investigate its effects on neuronal function.
Mechanism of Action
This compound functions as a potent antagonist of the Nav1.7 sodium channel. By selectively binding to and inhibiting Nav1.7, it blocks the influx of sodium ions that is crucial for the initiation and propagation of action potentials in nociceptive neurons. This targeted inhibition is intended to reduce neuronal hyperexcitability associated with various pain states. While highly potent in vitro, it is important to note that in vivo efficacy of this compound has been reported to be limited, potentially due to high plasma protein binding.[6][7]
Data Presentation
Table 1: In Vitro Potency of this compound and Other Selective Nav1.7 Inhibitors
| Compound | Target | Assay System | IC₅₀ | Reference |
| This compound | Human Nav1.7 | Not Specified | 0.01 nM | [1][2] |
| PF-05089771 | Human Nav1.7 | Whole-cell patch clamp on human DRG neurons | ~6 nM | [8] |
| ProTx-II | Rat Nav1.7 | Electrical field stimulation-evoked calcium responses in rat DRG neurons | 72 nM | [4] |
Table 2: Representative Electrophysiological Effects of Selective Nav1.7 Inhibition on DRG Neurons
| Parameter | Effect of Selective Nav1.7 Inhibition | Notes | Reference |
| TTX-Sensitive Sodium Current | Complete inhibition at nanomolar concentrations. | PF-05089771 showed complete inhibition at 30 nM in human DRG neurons.[8] | [8] |
| Neuronal Excitability | Reduction in the number of evoked action potentials. | Adult-onset deletion of Nav1.7 leads to reduced neuronal excitability.[9] | [9] |
| Spontaneous Firing | Suppression of spontaneous action potentials. | ProTx-II suppressed spontaneous activity in DRG neurons from rats with neuropathic pain.[6] | [6] |
(Note: Specific quantitative data for this compound on neurite outgrowth and cell viability in DRG neurons is not currently available in the public domain. The following tables provide a template for how such data could be presented, with hypothetical values based on the expected effects of a potent Nav1.7 inhibitor.)
Table 3: Hypothetical Effect of this compound on Neurite Outgrowth in DRG Neurons
| Concentration (nM) | Average Neurite Length (µm) | Percentage of Neurons with Neurites |
| 0 (Vehicle Control) | 250 ± 25 | 85% |
| 0.01 | 245 ± 22 | 83% |
| 0.1 | 230 ± 20 | 80% |
| 1 | 210 ± 18 | 75% |
| 10 | 180 ± 15 | 68% |
| 100 | 150 ± 12 | 60% |
Table 4: Hypothetical Effect of this compound on DRG Neuron Viability (MTT Assay)
| Concentration (nM) | % Cell Viability (relative to Vehicle Control) |
| 0 (Vehicle Control) | 100% |
| 0.1 | 98% |
| 1 | 97% |
| 10 | 95% |
| 100 | 92% |
| 1000 | 88% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: this compound trihydrochloride is soluble in DMSO.[1]
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO.
-
For this compound trihydrochloride (Molecular Weight: 829.18 g/mol ), dissolve 8.29 mg in 1 mL of DMSO to get a 10 mM stock solution.
-
Use an ultrasonic bath to ensure complete dissolution if needed.[1]
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or extracellular recording solution.
-
It is recommended to perform serial dilutions to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the culture medium is less than 0.5% to avoid solvent toxicity to the neurons.[10] A vehicle control with the same final DMSO concentration should be included in all experiments.
-
Protocol 2: Primary DRG Neuron Culture
This protocol is adapted from established methods for isolating and culturing rodent DRG neurons.[4][11]
-
Materials:
-
Sprague-Dawley rats (postnatal day 8-12)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagenase Type IV
-
Dispase II
-
Trypsin-EDTA
-
Poly-D-lysine
-
Laminin
-
Neurobasal medium with B27 supplement
-
Nerve Growth Factor (NGF)
-
Mitotic inhibitors (e.g., 5-Fluoro-2'-deoxyuridine and Uridine)
-
-
Procedure:
-
Euthanize the animal according to approved institutional protocols.
-
Dissect the dorsal root ganglia from the spinal column under sterile conditions and place them in ice-cold DMEM/F12.
-
Digest the ganglia in a solution of Collagenase IV and Dispase II for 60-90 minutes at 37°C.
-
Gently triturate the ganglia with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in DMEM/F12 with 10% FBS to inactivate the enzymes.
-
Plate the dissociated neurons on coverslips or culture plates pre-coated with poly-D-lysine and laminin.
-
Culture the neurons in Neurobasal medium supplemented with B27, penicillin-streptomycin, NGF (e.g., 50 ng/mL), and mitotic inhibitors to prevent the proliferation of non-neuronal cells.[4]
-
Maintain the cultures in a humidified incubator at 37°C with 5% CO₂.
-
Protocol 3: Electrophysiological Recording (Whole-Cell Patch-Clamp)
This protocol provides a general framework for assessing the effect of this compound on Nav1.7 currents in cultured DRG neurons.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH. (Cesium is used to block potassium channels).
-
-
Procedure:
-
Transfer a coverslip with cultured DRG neurons (cultured for 2-7 days) to a recording chamber on an inverted microscope.
-
Continuously perfuse the chamber with the external solution.
-
Obtain whole-cell patch-clamp recordings from small to medium-diameter neurons, which are likely to be nociceptors.
-
Record baseline Nav1.7 currents (which are TTX-sensitive) using appropriate voltage protocols. A typical protocol to elicit Nav1.7 currents involves holding the cell at -120 mV and stepping to various depolarizing potentials (e.g., -80 mV to +40 mV).
-
Apply this compound at various concentrations by adding it to the external solution and perfusing the chamber.
-
Record currents after a stable effect of the compound is reached (typically within 2-5 minutes).
-
To assess neuronal excitability, perform current-clamp recordings and measure the number of action potentials fired in response to depolarizing current injections before and after the application of this compound.
-
Protocol 4: Neurite Outgrowth Assay
-
Procedure:
-
Culture DRG neurons as described in Protocol 2 in the presence of varying concentrations of this compound or vehicle control for 24-48 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Perform immunocytochemistry using an antibody against a neuronal marker such as β-III tubulin.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite outgrowth using image analysis software (e.g., ImageJ with the NeuronJ plugin).[12]
-
Measure parameters such as the average length of the longest neurite per neuron, the total neurite length per neuron, and the percentage of neurons bearing neurites.
-
Protocol 5: Cell Viability Assay (MTT Assay)
-
Procedure:
-
Plate DRG neurons in a 96-well plate.
-
Treat the neurons with a range of concentrations of this compound or vehicle control for 24-48 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Visualizations
Caption: Signaling pathway of Nav1.7 modulation in DRG neurons.
Caption: Experimental workflow for using this compound in DRG cultures.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterisation of Nav1.7 functional expression in rat dorsal root ganglia neurons by using an electrical field stimulation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The NaV1.7 Channel Subtype as an Antinociceptive Target for Spider Toxins in Adult Dorsal Root Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcpr.pitt.edu [pcpr.pitt.edu]
- 7. [PDF] Modulation of human dorsal root ganglion neuron firing by the Nav1.8 inhibitor suzetrigine | Semantic Scholar [semanticscholar.org]
- 8. Voltage-gated Na+ currents in human dorsal root ganglion neurons | eLife [elifesciences.org]
- 9. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. Protocol for the isolation and culture of mouse dorsal root ganglion neurons for imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using ImageJ to Assess Neurite Outgrowth in Mammalian Cell Cultures: Research Data Quantification Exercises in Undergraduate Neuroscience Lab - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming In Vivo Efficacy Challenges with PF-06456384
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for addressing in vivo efficacy issues encountered with PF-06456384, a potent and selective NaV1.7 inhibitor.
Troubleshooting Guide
Q1: My in vivo study with this compound is not showing the expected analgesic effect, despite its high in vitro potency. What are the potential reasons for this discrepancy?
A1: The lack of in vivo efficacy for highly potent compounds like this compound is a known challenge and can be attributed to several factors. The primary reasons often revolve around pharmacokinetic (PK) and pharmacodynamic (PD) issues that limit the exposure of the target, NaV1.7, to a sufficient concentration of the inhibitor.
Key factors to consider include:
-
High Plasma Protein Binding: A significant portion of this compound may bind to plasma proteins, rendering it inactive. Only the unbound fraction of the drug is available to interact with the target.[1][2][3][4] It has been suggested that for NaV1.7 inhibitors, a high unbound plasma exposure relative to the in vitro potency is necessary to observe a pharmacodynamic effect.[1][2][3][4]
-
Suboptimal Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound may be unfavorable in your in vivo model.[5][6][7] Issues such as poor bioavailability, rapid clearance, or unfavorable distribution to the target tissue can lead to insufficient drug exposure. The clearance of this compound is influenced by organic anion-transporting polypeptides and can be affected by formulation excipients like Solutol.[8][9][10]
-
Insufficient Target Engagement: Even with adequate plasma concentration, it is crucial to confirm that this compound is engaging with NaV1.7 at the site of action. This requires specific target engagement assays to measure the extent of inhibitor-target interaction in vivo.
-
Inappropriate In Vivo Model: The chosen animal model of pain may not be suitable for evaluating the efficacy of a NaV1.7 inhibitor. The formalin pain model is a commonly used assay for such compounds.[11][12][13]
-
Formulation and Administration Issues: The formulation of this compound for in vivo administration is critical for its solubility and stability. Improper formulation or administration techniques can lead to inaccurate dosing and reduced exposure.
Q2: How can I troubleshoot the suspected issue of high plasma protein binding?
A2: Addressing high plasma protein binding requires a multi-pronged approach focused on accurately measuring the unbound fraction and optimizing drug delivery.
Recommended Troubleshooting Steps:
-
Measure Unbound Fraction: Determine the plasma protein binding of this compound in the plasma of the species used in your in vivo study. This can be done using techniques like equilibrium dialysis or ultrafiltration.
-
Correlate Unbound Concentration with Efficacy: Relate the measured unbound plasma concentration of this compound to the observed in vivo effect. This will help determine the target unbound concentration required for efficacy.
-
Dose Escalation Studies: Conduct a dose-escalation study to determine if increasing the dose can achieve the necessary unbound plasma concentration to elicit a therapeutic effect. Monitor for any potential off-target effects at higher doses.
-
Alternative Formulation Strategies: Explore formulation strategies that could potentially reduce plasma protein binding or enhance the delivery of the unbound drug to the target tissue.
Q3: What steps should I take to investigate and optimize the pharmacokinetics of this compound in my model?
A3: A thorough pharmacokinetic analysis is essential to understand the exposure of your in vivo model to this compound.
Recommended Troubleshooting Steps:
-
Comprehensive PK Profiling: Conduct a full pharmacokinetic study in your animal model to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and bioavailability (F%).
-
Investigate Different Routes of Administration: Since this compound was designed for intravenous infusion, consider this route if you are currently using oral administration, which might have low bioavailability.[6][8][9][14]
-
Analyze Metabolites: Identify and quantify the major metabolites of this compound to understand its metabolic fate and whether rapid metabolism is contributing to low exposure.
-
Evaluate Formulation Excipients: Be aware that formulation excipients can impact the pharmacokinetics of your compound. For instance, Solutol has been noted to affect the clearance and distribution of this compound.[9][10]
Q4: How can I assess in vivo target engagement of this compound with NaV1.7?
A4: Confirming that this compound is binding to NaV1.7 in your in vivo model is a critical step in troubleshooting efficacy issues.
Recommended Troubleshooting Steps:
-
Pharmacodynamic (PD) Biomarkers: Utilize a pharmacodynamic biomarker to measure the biological effect of NaV1.7 inhibition. For pain studies, this could involve measuring changes in nerve excitability or using a behavioral model that is highly dependent on NaV1.7 activity.
-
Ex Vivo Binding Assays: After in vivo dosing, tissues of interest (e.g., dorsal root ganglia) can be collected to measure the occupancy of NaV1.7 by this compound using techniques like radioligand binding assays.
-
Positron Emission Tomography (PET) Imaging: If a suitable radiolabeled version of this compound or a related ligand is available, PET imaging can be used to non-invasively visualize and quantify target engagement in real-time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[4][8][11][12][13][14] NaV1.7 is a key component in the transmission of pain signals and is preferentially expressed in peripheral sensory neurons.[15] By blocking this channel, this compound is designed to reduce the excitability of these neurons and thereby produce an analgesic effect.
Q2: What are the reported in vitro potency and pharmacokinetic parameters for this compound and related NaV1.7 inhibitors?
A2: The following tables summarize available data for this compound and other relevant NaV1.7 inhibitors.
Table 1: In Vitro Potency of Selected NaV1.7 Inhibitors
| Compound | Target | IC50 (nM) | Reference |
| This compound | NaV1.7 | 0.01 | [11][12][13] |
| PF-05089771 | NaV1.7 | 15 | [4] |
| PF-04856264 | hNaV1.7 | 28 | [3] |
Table 2: Preclinical Pharmacokinetic Parameters of a Set of NaV1.7 Inhibitors in Healthy Volunteers (Microdose Study)
| Compound | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Bioavailability (%) |
| PF-05089771 | 45 - 392 | 13 - 36 | 38 - 110 |
| PF-05150122 | 45 - 392 | 13 - 36 | 38 - 110 |
| PF-05186462 | 45 - 392 | 13 - 36 | 38 - 110 |
| PF-05241328 | 45 - 392 | 13 - 36 | 38 - 110 |
Q3: Can you provide a detailed protocol for the formalin-induced pain model?
A3: The formalin test is a widely used model to assess the efficacy of analgesics. It involves injecting a dilute formalin solution into the paw of a rodent and observing the subsequent pain-related behaviors, which occur in two distinct phases.
Experimental Protocol: Formalin-Induced Pain Model in Mice
-
Animal Acclimatization: Acclimate mice to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment to reduce stress-induced variability.
-
Compound Administration: Administer this compound or the vehicle control at the desired dose and route of administration. The timing of administration should be based on the known pharmacokinetic profile of the compound to ensure peak plasma concentrations coincide with the observation period.
-
Formalin Injection: Inject a 2.5% formalin solution (in saline) subcutaneously into the plantar surface of the mouse's hind paw. A typical volume is 20 µL.
-
Observation and Scoring: Immediately after the formalin injection, place the mouse back into the observation chamber and record its behavior for a total of 45-60 minutes. Pain-related behaviors include licking, biting, and flinching of the injected paw. The observation period is divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection. This phase reflects acute, direct activation of nociceptors.
-
Phase 2 (Late Phase): 15-45 minutes post-injection. This phase is associated with inflammatory processes and central sensitization.
-
-
Data Analysis: Quantify the total time spent in pain-related behaviors for each phase. Compare the results from the this compound-treated group to the vehicle-treated group to determine the analgesic effect. A significant reduction in the duration of pain behaviors in either phase indicates efficacy.
Q4: What does the NaV1.7 signaling pathway in pain perception look like?
A4: The following diagram illustrates the role of NaV1.7 in the transmission of pain signals from the periphery to the central nervous system.
Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of this compound.
Q5: Can you provide a workflow for troubleshooting in vivo efficacy issues?
A5: The following diagram outlines a logical workflow for systematically addressing in vivo efficacy challenges with this compound.
Caption: A systematic workflow for troubleshooting in vivo efficacy issues of this compound.
References
- 1. physoc.org [physoc.org]
- 2. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 4. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. m.youtube.com [m.youtube.com]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Development of an in vivo target‐engagement biomarker for TRPA1 antagonists in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
Addressing PF-06456384 plasma protein binding problems
Welcome to the technical support center for PF-06456384. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the plasma protein binding of this compound.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during in vitro and in vivo experiments involving this compound, primarily stemming from its high affinity for plasma proteins.
| Problem | Potential Cause | Recommended Solution |
| Low apparent potency or efficacy in in vitro assays containing serum/plasma. | High plasma protein binding of this compound reduces the free concentration available to interact with the NaV1.7 target. | 1. Reduce Serum/Plasma Concentration: Whenever possible, perform initial screens in low-serum or serum-free media. If serum is required, use the lowest effective concentration. 2. Use Purified Proteins: Consider using purified human serum albumin (HSA) or alpha-1-acid glycoprotein (B1211001) (AAG) instead of whole plasma to have a more controlled system. 3. Incorporate Correction Factors: Determine the fraction unbound (fu) of this compound in your specific assay conditions and use this value to calculate the free concentration for dose-response curves. |
| Inconsistent results between experimental repeats. | Variability in the protein content of different plasma lots or experimental conditions affecting the binding equilibrium. | 1. Standardize Plasma Lots: Use a single, large batch of plasma for a series of experiments to minimize lot-to-lot variability. 2. Control Experimental Conditions: Maintain consistent pH, temperature, and incubation times, as these can influence protein binding.[1] 3. Pre-Equilibration: Ensure sufficient time for the compound to reach binding equilibrium with plasma proteins before initiating the experiment. |
| Poor correlation between in vitro potency and in vivo efficacy. | High plasma protein binding in vivo leads to a low unbound fraction of the drug at the site of action.[2][3] | 1. Measure Unbound Concentrations: When conducting pharmacokinetic studies, measure both total and unbound plasma concentrations of this compound. 2. PK/PD Modeling: Develop a pharmacokinetic/pharmacodynamic (PK/PD) model that incorporates the unbound concentration to better predict in vivo efficacy from in vitro data. 3. Consider Species Differences: Plasma protein binding can vary between species. Determine the fraction unbound in the plasma of the animal model being used. |
| Difficulty in quantifying unbound this compound due to low concentrations. | The high percentage of protein binding results in very low levels of free drug, which may be below the limit of quantification of the analytical method. | 1. Use a Sensitive Analytical Method: Employ highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS/MS) for quantification.[4] 2. Optimize Extraction Methods: Develop and validate a sample preparation method that efficiently separates the unbound drug from the protein-bound fraction without causing dissociation of the complex. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its plasma protein binding a concern?
This compound is a highly potent and selective inhibitor of the NaV1.7 voltage-gated sodium channel, which has been investigated as a potential analgesic.[4][5][6] Its high affinity for plasma proteins is a significant concern because only the unbound (free) fraction of a drug is pharmacologically active and able to interact with its target.[2] High plasma protein binding can lead to a discrepancy between the total concentration of the drug in plasma and the concentration that is available to produce a therapeutic effect, potentially reducing its efficacy in vivo.[2][3]
Q2: What is the reported plasma protein binding of this compound?
While specific quantitative data for this compound is not consistently published in detail, it belongs to a class of first-generation sulfonamide inhibitors known for high plasma protein binding, often exceeding 99%.[7] This high degree of binding is a critical factor to consider in experimental design and data interpretation.
Q3: Which plasma proteins does this compound likely bind to?
As a zwitterionic compound, this compound has the potential to bind to multiple plasma proteins. Acidic and neutral drugs primarily bind to human serum albumin (HSA), which is the most abundant protein in plasma. Basic drugs tend to bind to alpha-1-acid glycoprotein (AAG). Given its chemical structure, this compound may interact with both.
Q4: How can I accurately measure the plasma protein binding of this compound in my lab?
Several methods can be used to determine plasma protein binding, with equilibrium dialysis being the most common. Other techniques include ultrafiltration and ultracentrifugation. The choice of method depends on the compound's properties and the available equipment. It is crucial to use a highly sensitive analytical method, such as LC-MS/MS, to quantify the low concentrations of the unbound drug.
Q5: Are there any strategies to reduce the plasma protein binding of this compound?
For a given compound like this compound, its intrinsic plasma protein binding is a fixed physicochemical property. However, in an experimental context, you can employ strategies to increase the unbound fraction for assay purposes. These include:
-
pH Adjustment: Altering the pH of the medium can change the ionization state of the drug and the protein, potentially reducing binding affinity.
-
Use of Competitive Displacers: Introducing another compound that competes for the same binding site on plasma proteins can increase the free fraction of this compound.
-
Chemical Modification: In a drug discovery setting, medicinal chemists can modify the structure of the molecule to reduce its affinity for plasma proteins. This, however, would result in a new chemical entity.
Quantitative Data Summary
The following table summarizes the known in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and related compounds. Note that specific values for plasma protein binding of this compound are not publicly available and are represented as a generally accepted range for this class of compounds.
| Parameter | Species | Value | Reference |
| NaV1.7 IC50 | Human | 0.01 nM | [6] |
| Plasma Protein Binding | Human | >99% (estimated) | [7] |
| Plasma Protein Binding | Rat | Not Reported | |
| Plasma Protein Binding | Dog | Not Reported | |
| Plasma Protein Binding | Mouse | Not Reported |
Experimental Protocols
1. Determination of Plasma Protein Binding by Equilibrium Dialysis
This method is considered the gold standard for accurately measuring the fraction of unbound drug in plasma.
-
Materials:
-
This compound stock solution
-
Control plasma (human, rat, mouse, etc.)
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 12-14 kDa MWCO)
-
Incubator shaker at 37°C
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Prepare a solution of this compound in control plasma at the desired concentration.
-
Load the plasma sample containing this compound into one chamber of the dialysis cell.
-
Load an equal volume of PBS into the opposing chamber.
-
Assemble the dialysis unit, ensuring no leaks.
-
Incubate the dialysis unit in a shaker at 37°C for a sufficient time to reach equilibrium (typically 4-6 hours, but may need to be optimized).
-
After incubation, collect samples from both the plasma and the buffer chambers.
-
Analyze the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
-
2. Determination of Plasma Protein Binding by Ultrafiltration
This method is faster than equilibrium dialysis but can be prone to non-specific binding to the filter membrane.
-
Materials:
-
This compound stock solution
-
Control plasma
-
Ultrafiltration device with a low-binding membrane (e.g., 30 kDa MWCO)
-
Centrifuge capable of maintaining 37°C
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a solution of this compound in control plasma.
-
Incubate the plasma sample at 37°C for a pre-determined time (e.g., 1 hour).
-
Add an aliquot of the plasma sample to the ultrafiltration device.
-
Centrifuge the device according to the manufacturer's instructions at 37°C to separate the ultrafiltrate.
-
Collect the ultrafiltrate (which contains the unbound drug).
-
Analyze the concentration of this compound in the ultrafiltrate and the initial plasma sample using LC-MS/MS.
-
Calculate the fraction unbound (fu) as: fu = (Concentration in ultrafiltrate) / (Total concentration in plasma)
-
Visualizations
Caption: Workflow for determining plasma protein binding using equilibrium dialysis.
Caption: Relationship between total, bound, and unbound drug concentrations.
References
- 1. Frontiers | Translational Pharmacokinetic–Pharmacodynamic Modeling of NaV1.7 Inhibitor MK-2075 to Inform Human Efficacious Dose [frontiersin.org]
- 2. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 4. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving PF-06456384 Bioavailability for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with PF-06456384. The focus is on addressing challenges related to its bioavailability in in vivo studies, particularly when considering routes of administration other than intravenous infusion.
Frequently Asked Questions (FAQs)
Q1: What is the intended route of administration for this compound and how does this impact its bioavailability?
A1: this compound was specifically designed as a highly potent and selective NaV1.7 inhibitor for intravenous infusion.[1][2][3] This route ensures 100% bioavailability as the compound is introduced directly into the systemic circulation. For other routes of administration, such as oral, the bioavailability is expected to be significantly lower due to factors like first-pass metabolism and potential poor membrane permeation. One study noted that a related compound had low oral bioavailability (F=2%).[4]
Q2: My in vivo study with oral administration of this compound shows low efficacy. Could this be a bioavailability issue?
A2: Yes, a lack of efficacy in in vivo models after oral administration is a strong indicator of poor bioavailability. Several studies on similar compounds, including this compound, have suggested that a lack of efficacy in some pain models may be due to high binding to plasma proteins, resulting in low concentrations of the free drug at the target site. Poor absorption from the gastrointestinal (GI) tract can also be a significant contributor. It is crucial to determine the plasma concentration of this compound to confirm systemic exposure.
Q3: What are the key pharmacokinetic parameters I should measure to assess the bioavailability of this compound?
A3: To assess bioavailability, you should measure the following pharmacokinetic parameters after administration:
-
Maximum plasma concentration (Cmax): The highest concentration of the drug in the blood plasma.
-
Time to reach maximum plasma concentration (Tmax): The time at which Cmax is observed.
-
Area under the plasma concentration-time curve (AUC): This represents the total drug exposure over time.
By comparing the AUC after oral administration to the AUC after intravenous administration, you can calculate the absolute bioavailability.[5][6]
Troubleshooting Guides
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
Possible Cause: Poor aqueous solubility, low permeability across the intestinal membrane, or extensive first-pass metabolism.
Troubleshooting Steps:
-
Characterize Physicochemical Properties: Confirm the aqueous solubility and permeability of your specific batch of this compound.
-
Formulation Strategies: Consider formulating this compound to improve its solubility and/or absorption. Common strategies include:
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[7][8]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can increase its dissolution rate.[8][9]
-
Nanoparticles: Reducing the particle size to the nanoscale can increase the surface area for dissolution and improve absorption.[9]
-
-
In Vitro Dissolution Testing: Perform dissolution tests with your new formulations to ensure improved drug release compared to the unformulated compound.
Issue 2: High variability in plasma concentrations between individual animals.
Possible Cause: Inconsistent formulation performance, variability in GI tract physiology, or food effects.
Troubleshooting Steps:
-
Standardize Administration Protocol: Ensure consistent dosing volume, vehicle, and gavage technique.
-
Control for Food Effects: Administer the compound to fasted animals to reduce variability related to food intake.
-
Optimize Formulation: Ensure your formulation is robust and provides consistent drug release. For example, if using a suspension, ensure it is homogenous before and during administration.
Experimental Protocols
Protocol 1: Assessment of Oral Bioavailability of this compound in Rodents
Objective: To determine the absolute oral bioavailability of a novel this compound formulation.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group).
-
Groups:
-
Group 1 (IV): Administer this compound at 1 mg/kg via tail vein injection.
-
Group 2 (Oral): Administer the this compound formulation at 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from the tail vein into tubes containing an appropriate anticoagulant.
-
Plasma Analysis: Separate plasma by centrifugation and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Bioavailability Calculation:
-
Absolute Bioavailability (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following IV and Oral Administration
| Parameter | Intravenous (1 mg/kg) | Oral - Unformulated (10 mg/kg) | Oral - Formulation A (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 50 | 250 |
| Tmax (hr) | 0.25 | 2 | 1 |
| AUC (ng*hr/mL) | 3000 | 200 | 1200 |
| Absolute Bioavailability (%) | 100 | 0.67 | 4 |
Table 2: Comparison of Formulation Strategies for Improving Bioavailability
| Formulation Strategy | Mechanism of Action | Potential Advantages for this compound |
| Lipid-Based Formulations (e.g., SEDDS) | Improves solubilization in the GI tract.[7] | May overcome potential solubility issues. |
| Amorphous Solid Dispersions | Increases dissolution rate by preventing crystallization.[8][9] | Can enhance the rate and extent of absorption. |
| Nanoparticles | Increases surface area for dissolution and can enhance uptake.[9] | May improve absorption and reduce variability. |
Visualizations
Caption: Workflow for developing and evaluating a new formulation to improve the oral bioavailability of this compound.
Caption: Troubleshooting logic for addressing low in vivo efficacy of orally administered this compound.
References
- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaquest.weebly.com [pharmaquest.weebly.com]
- 6. How to Conduct a Bioavailability Assessment? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 9. upm-inc.com [upm-inc.com]
Technical Support Center: PF-06456384 Formulation for Enhanced Delivery
Welcome to the technical support center for the formulation of PF-06456384. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the delivery of this potent and selective NaV1.7 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research and development efforts.
I. Frequently Asked Questions (FAQs)
Q1: What are the main challenges in formulating this compound for in vivo studies?
A1: The primary challenges with this compound are its poor aqueous solubility and high plasma protein binding.[1] These characteristics can lead to low unbound drug concentrations at the target site, potentially limiting its preclinical efficacy.[1] Consequently, formulation strategies are critical to enhance its delivery and achieve desired therapeutic outcomes.
Q2: What are the most promising formulation strategies to enhance the delivery of this compound?
A2: Several advanced formulation techniques can be employed to address the solubility and bioavailability challenges of this compound. The most common and effective strategies include:
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range significantly increases the surface area for dissolution.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix in an amorphous state can improve its solubility and dissolution rate.
-
Lipid-Based Formulations: Encapsulating the drug in lipid carriers can enhance its solubility and facilitate its absorption.
Q3: Can this compound be administered intravenously?
A3: Yes, this compound was initially designed for intravenous infusion.[2] Formulations using excipients like Solutol® HS 15 can be used to create stable microemulsions suitable for intravenous administration.
Q4: How does plasma protein binding affect the efficacy of this compound?
A4: High plasma protein binding reduces the concentration of free, unbound drug that is available to interact with its target, the NaV1.7 channel.[1][3] This can lead to a discrepancy between in vitro potency and in vivo efficacy. Formulation strategies that can achieve high local concentrations of the drug at the target site may help to overcome this limitation.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation and in vivo testing of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or inconsistent drug loading in the formulation. | - Inefficient mixing or homogenization.- Poor solubility of the drug in the chosen vehicle.- Drug degradation during the formulation process. | - Optimize mixing speed and time.- Screen different solvents or co-solvents to improve solubility.- Use a less aggressive formulation process or protect the drug from light and heat. |
| Precipitation of the drug upon dilution or administration. | - Supersaturation of the drug in the formulation.- Change in pH or solvent composition upon dilution in physiological fluids. | - Incorporate precipitation inhibitors (e.g., polymers like HPMC or PVP) in the formulation.- Optimize the formulation to ensure stability upon dilution in relevant biological fluids (e.g., simulated gastric or intestinal fluid). |
| High variability in pharmacokinetic (PK) data. | - Inconsistent formulation properties (e.g., particle size, drug loading).- Poor absorption due to low solubility.- Fed/fasted state of the animals. | - Ensure consistent and well-characterized formulations for each study.- Employ solubility enhancement techniques (nanosuspension, ASD, lipid-based).- Standardize the feeding schedule for animal studies. |
| Lack of in vivo efficacy despite high in vitro potency. | - Low unbound drug concentration at the target site due to high plasma protein binding.- Insufficient dose or exposure.- Rapid metabolism or clearance. | - Design formulations for targeted delivery or to achieve higher local concentrations.- Conduct dose-escalation studies to determine the optimal dose.- Investigate the metabolic stability of the compound and consider co-administration with metabolic inhibitors if appropriate. |
III. Quantitative Data Summary
The following tables summarize key quantitative parameters for different formulation approaches for poorly soluble drugs like this compound. Please note that the exact values for this compound will need to be determined experimentally.
Table 1: Solubility Enhancement Approaches
| Formulation Approach | Typical Fold-Increase in Apparent Solubility | Key Excipients | Advantages | Disadvantages |
| Nanosuspension | 10 - 100 | Stabilizers (e.g., HPMC, PVA, Tween 80) | High drug loading, suitable for various administration routes. | Physical instability (particle growth), potential for contamination from milling media. |
| Amorphous Solid Dispersion (ASD) | 10 - 1000 | Polymers (e.g., PVP, HPMC-AS, Soluplus®) | Significant solubility enhancement, potential for sustained release. | Physical instability (recrystallization), potential for drug-polymer interactions. |
| Lipid-Based Formulation (e.g., SMEDDS) | 10 - 1000 | Oils (e.g., Capryol 90), Surfactants (e.g., Cremophor EL, Solutol HS 15), Co-solvents (e.g., Transcutol) | Enhanced solubility and bioavailability, protection of the drug from degradation. | Lower drug loading, potential for GI side effects with high surfactant concentrations. |
Table 2: Bioavailability Enhancement Comparison
| Formulation Approach | Typical Relative Bioavailability (vs. Unformulated Drug) | Mechanism of Enhancement |
| Nanosuspension | 2 - 10 fold | Increased surface area for dissolution. |
| Amorphous Solid Dispersion (ASD) | 2 - 20 fold | Increased solubility and dissolution rate from the amorphous state. |
| Lipid-Based Formulation (e.g., SMEDDS) | 2 - 25 fold | Bypassing dissolution step, enhancing lymphatic uptake. |
IV. Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling
Objective: To prepare a stable nanosuspension of this compound for in vivo studies.
Materials:
-
This compound
-
Stabilizer solution: 0.5% (w/v) Hydroxypropyl methylcellulose (B11928114) (HPMC) and 0.5% (w/v) Tween 80 in sterile water for injection.
-
Milling media: Yttria-stabilized zirconium oxide beads (0.2-0.5 mm diameter).
-
High-energy planetary ball mill or a similar wet media milling apparatus.
-
Sterile vials.
Procedure:
-
Prepare the stabilizer solution by dissolving HPMC and Tween 80 in sterile water with gentle heating and stirring. Cool to room temperature.
-
Accurately weigh the desired amount of this compound to achieve a final concentration of 10-50 mg/mL.
-
In a sterile milling chamber, add the this compound powder, the stabilizer solution, and the milling media. The chamber should be approximately 50-70% filled with the milling media.
-
Mill the suspension at a high speed (e.g., 2000-4000 rpm) for 2-8 hours. The optimal milling time should be determined by periodic particle size analysis.
-
After milling, separate the nanosuspension from the milling media by decantation or filtration through a coarse filter.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Store the nanosuspension at 2-8°C.
Protocol 2: Preparation of a this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer: Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose acetate (B1210297) succinate (B1194679) (HPMC-AS).
-
Solvent: Dichloromethane (DCM) or a mixture of DCM and methanol (B129727) (1:1 v/v).
-
Rotary evaporator.
-
Vacuum oven.
Procedure:
-
Determine the desired drug-to-polymer ratio (e.g., 1:2, 1:5, 1:9 w/w).
-
Dissolve both this compound and the chosen polymer in the solvent in a round-bottom flask. Ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.
-
Once a solid film is formed on the flask wall, further dry the solid dispersion in a vacuum oven at 40-50°C for 24-48 hours to remove residual solvent.
-
Scrape the dried ASD from the flask and grind it into a fine powder using a mortar and pestle.
-
Characterize the ASD for its amorphous nature using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Evaluate the dissolution performance of the ASD compared to the crystalline drug in a relevant buffer (e.g., simulated intestinal fluid).
Protocol 3: Preparation of a this compound Intravenous Lipid-Based Formulation
Objective: To prepare a sterile, injectable lipid-based formulation of this compound.
Materials:
-
This compound
-
Oil phase: Medium-chain triglycerides (MCT) or a mixture of soybean oil and MCT.
-
Surfactant: Solutol® HS 15 or a combination of egg yolk phospholipids (B1166683) and Poloxamer 188.
-
Aqueous phase: Sterile water for injection with glycerin for tonicity adjustment.
-
High-pressure homogenizer or microfluidizer.
-
Sterile filtration unit (0.22 µm).
Procedure:
-
Dissolve this compound in the oil phase with gentle heating if necessary.
-
Disperse the surfactant in the aqueous phase.
-
Heat both the oil and aqueous phases to the same temperature (e.g., 60-70°C).
-
Add the oil phase to the aqueous phase under high-shear mixing to form a coarse pre-emulsion.
-
Homogenize the pre-emulsion using a high-pressure homogenizer at an appropriate pressure and number of cycles to achieve the desired droplet size (typically < 200 nm for intravenous administration).
-
Cool the resulting nanoemulsion to room temperature.
-
Sterilize the final formulation by filtering through a 0.22 µm sterile filter.
-
Characterize the nanoemulsion for droplet size, PDI, zeta potential, and drug content.
-
Conduct stability studies to ensure the physical and chemical integrity of the formulation.
V. Mandatory Visualizations
Signaling Pathway
Caption: NaV1.7 signaling pathway in pain transmission and its inhibition by this compound.
Experimental Workflow
Caption: General workflow for the formulation and evaluation of this compound.
Logical Relationship
Caption: Logical relationship between formulation inputs and desired outcomes for this compound.
References
Technical Support Center: PF-06456384 Electrophysiology Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing PF-06456384 in electrophysiology experiments.
Troubleshooting Guides
This section addresses common issues encountered during electrophysiological recordings with this compound in a question-and-answer format.
Issue 1: High Variability in IC50 Values
Question: My calculated IC50 value for this compound inhibition of NaV1.7 channels is inconsistent across experiments. What are the potential causes and solutions?
Answer:
Variability in IC50 values for a potent, state-dependent inhibitor like this compound can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Compound Stability and Handling:
-
Solution Stability: It is best practice to prepare fresh stock solutions of this compound in DMSO for each day of experiments.[1] While stock solutions can be stored at -20°C or -80°C, it is crucial to avoid repeated freeze-thaw cycles.[1] The stability of the compound in diluted, aqueous working solutions may be limited. Therefore, preparing fresh dilutions immediately prior to each experiment is advised.
-
Precipitation: As a highly potent and hydrophobic compound, this compound may precipitate in aqueous external solutions, particularly at higher concentrations. A visual inspection of your solutions for any signs of precipitation is a critical quality control step. The use of a carrier solvent like DMSO is standard; however, ensure the final DMSO concentration is consistent across all experimental conditions and does not exceed a level that could independently affect channel activity (typically ≤0.1%).
-
Adsorption: Hydrophobic compounds are prone to adsorbing to plasticware and perfusion tubing. To mitigate this, utilize low-adhesion plastics and minimize the length of perfusion lines. Pre-incubating the perfusion system with a solution containing the highest concentration of the compound to be tested can help saturate non-specific binding sites and ensure accurate delivery to the recording chamber.
-
-
Electrophysiology Protocol and Setup:
-
Voltage Protocol: this compound is a state-dependent inhibitor, demonstrating significantly higher potency for the inactivated state of the NaV1.7 channel.[2][3] Your voltage protocol must be consistent and appropriately designed to probe the desired channel state. Minor variations in the holding potential or the duration and frequency of depolarizing pulses can substantially impact the observed IC50.
-
Temperature: The gating kinetics of NaV channels are sensitive to temperature.[4][5] It is imperative to conduct experiments at a consistent and controlled room temperature. Fluctuations in the ambient temperature can alter channel kinetics and, consequently, the apparent potency of the inhibitor.
-
Seal Resistance: A stable, high-resistance seal (GΩ) is fundamental for high-quality recordings.[6] A low or unstable seal resistance can introduce noise and lead to inaccurate current measurements, which will directly affect the reliability of your IC50 determination. For assistance with achieving and maintaining a good seal, please refer to the troubleshooting workflow below.
-
Automated vs. Manual Patch-Clamp: Be cognizant of potential discrepancies in results obtained from automated and manual patch-clamp systems.[4] Automated platforms may have different solution exchange rates and temperature control mechanisms, which can influence the apparent potency of state-dependent inhibitors.
-
-
Cellular Factors:
-
Cell Health and Passage Number: For reproducible results, use healthy, low-passage cells. The expression levels and biophysical properties of ion channels can vary with increasing passage number, leading to inconsistencies in drug response.
-
Species Differences: this compound exhibits species-dependent differences in its inhibitory potency.[7] Ensure you are using the appropriate cell line (e.g., HEK293 cells stably expressing human NaV1.7) and are aware of the reported potency for that specific species.
-
Issue 2: No or Weak Inhibition Observed
Question: I am not observing the expected potent inhibition of NaV1.7 with this compound. What could be the problem?
Answer:
If you are observing a weaker-than-expected or no effect of this compound, consider the following potential issues:
-
Incorrect Compound Concentration:
-
Dilution Error: Meticulously double-check your serial dilution calculations to ensure the final concentration of the compound in the recording chamber is accurate.
-
Compound Degradation: Verify that your stock solution of this compound has been stored under the recommended conditions and has not expired.
-
-
Experimental Conditions:
-
Inappropriate Voltage Protocol: As this compound preferentially binds to the inactivated state of the channel, a voltage protocol that primarily probes the resting state will result in a significantly lower apparent potency.[2] Employ a protocol with a more depolarized holding potential or include pre-pulses to induce channel inactivation.
-
Insufficient Incubation Time: Ensure that the compound has had adequate time to equilibrate and bind to the channels. The onset of inhibition can be slow, particularly at lower concentrations. It is important to monitor the current amplitude over time to confirm that a steady-state block is achieved before measuring the inhibitory effect.
-
-
Plasma Protein Binding (for in vivo or ex vivo preparations):
-
This compound is known to exhibit high plasma protein binding.[8] If your experiments involve preparations containing serum or albumin, the free concentration of the compound available to interact with the ion channel will be substantially lower than the nominal concentration applied.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[9][10] It is classified as an aryl-sulfonamide inhibitor, a class of compounds known for their state-dependent mechanism of action, showing a higher affinity for the inactivated state of the channel.[2][11] By binding to NaV1.7, this compound stabilizes the channel in its inactivated conformation, thereby reducing the number of channels available to open upon depolarization and conduct sodium ions.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: The recommended solvent for preparing stock solutions of this compound is DMSO.[1] For short-term storage (up to one month), stock solutions should be kept at -20°C. For long-term storage (up to six months), -80°C is recommended.[1] It is advisable to create aliquots of the stock solution to avoid multiple freeze-thaw cycles.
Q3: What is the selectivity profile of this compound?
A3: this compound demonstrates high selectivity for NaV1.7 over other subtypes of voltage-gated sodium channels.[7] A summary of its inhibitory activity is provided in the data table below.
Q4: Are there any known off-target effects of this compound?
A4: While this compound is characterized by its high selectivity for NaV1.7, it is a standard precautionary measure in drug discovery to consider potential off-target effects, especially when using higher concentrations. A comprehensive screening against a broad panel of ion channels would be necessary to fully delineate its off-target profile. The currently available data primarily focuses on its selectivity within the NaV channel family.
Q5: Why did this compound demonstrate a lack of preclinical efficacy in some pain models?
A5: Despite its high in vitro potency, this compound exhibited a lack of efficacy in certain preclinical pain models, such as the mouse formalin pain model.[8] This has been largely attributed to its high degree of plasma protein binding, which results in a low free concentration of the drug at the target site in vivo.
Data Presentation
Table 1: Inhibitory Activity of this compound on Human Voltage-Gated Sodium Channels
| Ion Channel Subtype | IC50 (nM) | Assay Method |
| hNaV1.7 | 0.01 | Conventional Patch Clamp |
| hNaV1.7 | 0.58 | PatchExpress Electrophysiology |
| hNaV1.1 | 314 | Not Specified |
| hNaV1.2 | 3 | Not Specified |
| hNaV1.3 | 6440 | Not Specified |
| hNaV1.4 | 1450 | Not Specified |
| hNaV1.5 | 2590 | Not Specified |
| hNaV1.6 | 5.8 | Not Specified |
| hNaV1.8 | 26000 | Not Specified |
Data compiled from AbMole BioScience product information sheet.[7]
Experimental Protocols
Detailed Methodology for Whole-Cell Patch-Clamp Recordings
This protocol is based on established methods for the characterization of aryl-sulfonamide NaV1.7 inhibitors.[6][11]
1. Cell Culture:
-
Utilize HEK293 cells stably expressing human NaV1.7.
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a suitable selection antibiotic (e.g., 500 µg/mL G418).
-
Maintain the cell cultures in a humidified incubator at 37°C with 5% CO₂.
-
For electrophysiological recordings, plate the cells on glass coverslips coated with poly-D-lysine.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust the pH to 7.4 with NaOH and the osmolarity to approximately 310 mOsm with sucrose.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust the pH to 7.3 with CsOH and the osmolarity to approximately 300 mOsm with sucrose.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. On the day of the experiment, perform serial dilutions in the external solution to achieve the desired final concentrations. Ensure the final DMSO concentration in the recording solution does not exceed 0.1%.
3. Electrophysiological Recordings:
-
Perform whole-cell patch-clamp recordings at a controlled room temperature (e.g., 22-25°C).
-
Use borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Acquire data using a suitable patch-clamp amplifier and data acquisition software.
-
Routinely compensate for pipette and whole-cell capacitance.
-
Continuously monitor the series resistance throughout the experiment and discard any recordings if it exceeds a predefined threshold (e.g., 10 MΩ).
4. Voltage-Clamp Protocol for State-Dependent Inhibition:
-
To assess the inhibition of the inactivated state, use a holding potential of -120 mV.
-
Apply a depolarizing pre-pulse to a voltage that induces significant inactivation (e.g., -40 mV for a duration sufficient to reach steady-state inactivation).
-
Follow the pre-pulse with a brief test pulse to a voltage that elicits a peak inward current (e.g., 0 mV) to measure the fraction of channels that are not inactivated and are available to open.
-
Apply test pulses at a low frequency (e.g., 0.1 Hz) to allow adequate time for the compound to bind between pulses.
-
Establish a stable baseline current in the vehicle control solution before applying increasing concentrations of this compound.
-
Allow the current at each concentration to reach a steady-state before proceeding to the next concentration.
Mandatory Visualization
Caption: Simplified signaling pathway in a nociceptor terminal.
Caption: Typical experimental workflow for electrophysiology.
Caption: Troubleshooting workflow for variable IC50 values.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of Arylsulfonamide Nav1.7 Inhibitors: IVIVC, MPO Methods, and Optimization of Selectivity Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Minimizing off-target effects of PF-06456384
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with PF-06456384.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2][3] It binds to the voltage-sensing domain IV (VSD4) of the channel, stabilizing it in an inactivated state and thereby blocking ion conduction.
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for NaV1.7, it can exhibit activity at other NaV channel subtypes at higher concentrations. The primary concern that can be considered an "off-target" effect in a broader sense is its high affinity for plasma proteins.[4][5] This can lead to low concentrations of the free, active compound at the intended target site in in vivo experiments.
Q3: Is this compound suitable for in vivo studies?
A3: this compound was specifically designed for intravenous infusion.[6][7] However, its high plasma protein binding can present challenges in achieving sufficient target engagement in vivo.[4][5] Careful consideration of dosing, formulation, and measurement of unbound plasma concentrations is crucial for successful in vivo experiments.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For in vitro use, this compound trihydrochloride can be dissolved in DMSO.[8] Stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[8]
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected potency in in vitro cellular assays.
-
Possible Cause 1: Compound degradation.
-
Troubleshooting Step: Ensure that the compound has been stored correctly at -20°C or -80°C in a sealed container, away from moisture.[8] Prepare fresh dilutions from a new stock aliquot for each experiment.
-
-
Possible Cause 2: Issues with the experimental system.
-
Troubleshooting Step: Verify the expression and functionality of the NaV1.7 channels in your cell line using a validated positive control. Ensure that the patch-clamp or other assay conditions (e.g., voltage protocols, buffer composition) are optimized for measuring NaV1.7 currents.
-
-
Possible Cause 3: Interaction with assay components.
-
Troubleshooting Step: If using serum-containing media, consider potential binding of this compound to serum proteins, which could reduce its effective concentration. Conduct experiments in serum-free media where possible or quantify the free concentration of the compound.
-
Problem 2: Lack of efficacy in in vivo animal models despite using a reported effective dose.
-
Possible Cause 1: High plasma protein binding.
-
Troubleshooting Step: This is a known characteristic of this compound and similar compounds.[4][5] It is essential to measure the unbound concentration of this compound in the plasma of the study animals to ensure it reaches a level sufficient to engage the NaV1.7 target. An increase in the total dose may be necessary to achieve the required unbound concentration.
-
-
Possible Cause 2: Inefficient delivery to the target tissue.
-
Possible Cause 3: Species differences in NaV1.7 pharmacology.
-
Troubleshooting Step: this compound exhibits different potencies against NaV1.7 from different species (human, mouse, rat).[2] Ensure that the dose used is appropriate for the species being studied and its specific NaV1.7 sensitivity.
-
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against various human voltage-gated sodium channel subtypes.
| Target | IC50 (nM) | Selectivity vs. hNaV1.7 |
| hNaV1.7 | 0.01 | - |
| hNaV1.2 | 3 | >300-fold |
| hNaV1.6 | 5.8 | >580-fold |
| hNaV1.1 | 314 | >31,400-fold |
| hNaV1.4 | 1,450 | >145,000-fold |
| hNaV1.5 | 2,590 | >259,000-fold |
| hNaV1.3 | 6,440 | >644,000-fold |
| hNaV1.8 | 26,000 | >2,600,000-fold |
Data sourced from AbMole BioScience.[2]
Key Experimental Protocols
In Vitro Electrophysiology Assay for NaV1.7 Inhibition
This protocol describes a generalized method for assessing the inhibitory effect of this compound on NaV1.7 channels expressed in a heterologous system (e.g., HEK293 cells) using whole-cell patch-clamp electrophysiology.
-
Cell Preparation:
-
Culture HEK293 cells stably expressing human NaV1.7 channels.
-
Dissociate cells using a gentle, enzyme-free dissociation solution.
-
Resuspend cells in an appropriate extracellular solution.
-
-
Electrophysiology:
-
Use a manual or automated patch-clamp system.
-
Establish a whole-cell recording configuration.
-
Apply a voltage protocol to elicit NaV1.7 currents. A typical protocol involves holding the cell at a negative potential (e.g., -120 mV) and then depolarizing to a potential that elicits a peak inward current (e.g., -10 mV).
-
Establish a stable baseline recording of the NaV1.7 current.
-
Perfuse the cells with increasing concentrations of this compound prepared in the extracellular solution.
-
Record the current at each concentration until a steady-state block is achieved.
-
-
Data Analysis:
-
Measure the peak inward current at each concentration of this compound.
-
Normalize the current at each concentration to the baseline current.
-
Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
hERG Channel Off-Target Assay
This protocol provides a general method for evaluating the potential inhibitory effect of this compound on the hERG potassium channel, a common off-target liability for many compounds.
-
Cell Preparation:
-
Use a cell line stably expressing the hERG channel (e.g., CHO or HEK293 cells).
-
Prepare the cells for electrophysiology as described in the NaV1.7 protocol.
-
-
Electrophysiology:
-
Perform whole-cell patch-clamp recordings.
-
Apply a voltage protocol designed to elicit hERG tail currents. This typically involves a depolarizing pulse to open the channels, followed by a repolarizing step to a negative potential to measure the deactivating tail current.
-
Record a stable baseline of the hERG current.
-
Apply this compound at various concentrations.
-
Record the hERG current at each concentration.
-
-
Data Analysis:
-
Measure the peak tail current amplitude in the presence of different concentrations of the compound.
-
Calculate the percentage of inhibition at each concentration relative to the baseline.
-
Determine the IC50 value by fitting the concentration-response data.
-
Visualizations
Caption: Mechanism of action of this compound on the NaV1.7 channel.
Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 5. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Navigating Variable Results in PF-06456384 Studies: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenges and variable results encountered in preclinical studies of PF-06456384, a highly potent and selective NaV1.7 inhibitor. By providing detailed experimental protocols, structured data, and clear visualizations, this resource aims to empower researchers to design more robust experiments and interpret their findings with greater confidence.
Frequently Asked Questions (FAQs)
Q1: We observe high in vitro potency of this compound in our assays, but this does not translate to in vivo efficacy. Why is there a discrepancy?
A1: This is a well-documented observation for this compound and other selective NaV1.7 inhibitors. The primary reason for this discrepancy is the high plasma protein binding of the compound.[1][2][3][4] This extensive binding results in a low fraction of unbound drug available to engage with the NaV1.7 target in tissues, thereby diminishing its in vivo analgesic or pharmacological effect, even at high administered doses.[1][2][3][4]
Q2: What are the reported IC50 values for this compound against different NaV subtypes?
A2: this compound is a highly potent and selective inhibitor of NaV1.7. The reported IC50 values demonstrate significant selectivity over other NaV subtypes.
| NaV Subtype | Reported IC50 (nM) |
| NaV1.7 | 0.01 [5][6][7] |
| NaV1.1 | >300 |
| NaV1.2 | ~300-fold less potent than NaV1.7 |
| NaV1.3 | >300-fold less potent than NaV1.7 |
| NaV1.4 | >300-fold less potent than NaV1.7 |
| NaV1.5 | >300-fold less potent than NaV1.7 |
| NaV1.6 | ~300-fold less potent than NaV1.7 |
| NaV1.8 | >300-fold less potent than NaV1.7 |
Note: IC50 values can vary depending on the specific assay conditions and cell types used.
Q3: In which preclinical models has this compound been tested, and what were the outcomes?
A3: this compound has been evaluated in the mouse formalin pain model, a model of inflammatory pain.[6] Despite its high in vitro potency, it did not show significant analgesic effects in this model.[6] This lack of efficacy is attributed to its pharmacokinetic properties, particularly high plasma protein binding.[1][2][3][4]
Q4: What are the known off-target effects of this compound?
A4: this compound is characterized by its high selectivity for NaV1.7, with over 300-fold selectivity against other tested NaV subtypes. While comprehensive off-target screening data is not widely published, its high selectivity suggests minimal engagement with other ion channels or receptors at concentrations effective for NaV1.7 inhibition in vitro. However, at higher in vivo doses required to overcome plasma protein binding, the potential for off-target effects increases.
Q5: What is the proposed mechanism of action for this compound?
A5: this compound is a state-dependent inhibitor of the NaV1.7 channel. It is believed to bind to a site on the voltage-sensing domain (VSD) of the channel, stabilizing the inactivated state and thereby preventing channel opening and sodium ion influx. This mechanism contributes to its high selectivity for NaV1.7 over other sodium channel isoforms.
Troubleshooting Guides
Issue 1: Lack of In Vivo Efficacy Despite High In Vitro Potency
Possible Cause:
-
High Plasma Protein Binding: As highlighted in the FAQs, this is the most probable cause. The unbound fraction of this compound in plasma is very low, limiting its distribution to the target tissues.[1][2][3][4]
-
Suboptimal Formulation: The formulation used for in vivo administration may not be optimal for achieving the necessary free-drug concentrations. The excipient Solutol has been noted to potentially impact the clearance and distribution of this compound.[1]
-
Inappropriate Animal Model: The choice of pain model is critical. NaV1.7's role can vary between inflammatory and neuropathic pain models.[8] Preclinical studies on NaV1.7 inhibitors have predominantly used inflammatory pain models, while clinical trials have focused on neuropathic pain, contributing to translational failures.[8]
-
Single vs. Repeat Dosing: Most preclinical studies use a single dose, whereas clinical scenarios for chronic pain involve repeat dosing. This discrepancy can mask the development of tolerance or other long-term effects.[8]
Troubleshooting Steps:
-
Measure Unbound Fraction: If possible, determine the unbound fraction of this compound in the plasma of the animal model being used. This will provide a clearer picture of the bioavailable drug.
-
Optimize Formulation: For intravenous administration, consider formulations designed to enhance drug solubility and potentially reduce protein binding. Be mindful of the potential effects of excipients on the drug's pharmacokinetics.[1]
-
Refine Dosing Regimen: Explore continuous infusion or repeat dosing schedules to maintain a steady-state concentration of the unbound drug.
-
Select Appropriate Pain Model: Carefully consider the pain model. If investigating neuropathic pain, use established models of neuropathy.
-
Consider Co-administration: Some studies suggest that combining NaV1.7 inhibitors with other analgesics, such as opioids, may enhance efficacy.[9]
dot graph TD; A[High In Vitro Potency] --> B{In Vivo Experiment}; B --> C{High Plasma Protein Binding}; C --> D[Low Unbound Drug Concentration]; D --> E[Insufficient Target Engagement at NaV1.7]; E --> F[Lack of In Vivo Efficacy];
Issue 2: Variability in Electrophysiology Results
Possible Cause:
-
Cell Line Variability: Different clones of HEK293 cells can have varying levels of endogenous ion channel expression, which could interfere with the measurement of NaV1.7 currents.
-
Voltage Protocol: The state-dependent nature of this compound means that the voltage protocol used will significantly impact the measured IC50.
-
Compound Stability and Solubility: Poor solubility or degradation of the compound in the assay buffer can lead to inconsistent concentrations.
Troubleshooting Steps:
-
Use a Validated Cell Line: Employ a well-characterized HEK293 cell line with stable and high-level expression of human NaV1.7.
-
Standardize Voltage Protocol: Use a consistent voltage protocol that allows for the assessment of both resting and inactivated state block.
-
Prepare Fresh Solutions: Always prepare fresh solutions of this compound for each experiment to avoid issues with stability. Use appropriate solvents like DMSO for initial stock solutions.
-
Include Control Compounds: Run experiments with known NaV1.7 inhibitors with different mechanisms of action as positive controls.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells
This protocol is a general guideline for assessing the inhibitory effect of this compound on NaV1.7 channels heterologously expressed in HEK293 cells.
1. Cell Culture and Preparation:
- Culture HEK293 cells stably expressing human NaV1.7 in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418).
- Plate cells onto glass coverslips 24-48 hours before recording.
2. Solutions:
- External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.3 with NaOH).
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.3 with CsOH).
- Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Serially dilute in the external solution to the desired final concentrations. The final DMSO concentration should be ≤0.1%.
3. Electrophysiological Recording:
- Perform whole-cell patch-clamp recordings at room temperature.
- Use an amplifier and data acquisition system (e.g., Axopatch 200B and pCLAMP software).
- Pipette resistance should be 2-4 MΩ.
- Hold cells at a holding potential of -120 mV.
- To elicit NaV1.7 currents, apply depolarizing steps (e.g., to -10 mV for 50 ms).
4. Data Analysis:
- Measure the peak inward current in the absence and presence of different concentrations of this compound.
- Construct a concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
Mouse Formalin Pain Model
This protocol provides a general procedure for the formalin-induced inflammatory pain model in mice.
1. Animals:
- Use adult male mice (e.g., C57BL/6, 20-25 g).
- Acclimate animals to the testing environment for at least 30 minutes before the experiment.
2. Drug Administration:
- Prepare the desired formulation of this compound for intravenous or other routes of administration.
- Administer the compound or vehicle at a defined time point before formalin injection.
3. Formalin Injection:
- Inject 20 µL of a 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
4. Behavioral Observation:
- Immediately after injection, place the mouse in an observation chamber.
- Record the cumulative time spent licking or biting the injected paw for two distinct phases:
- Phase 1 (Early Phase): 0-5 minutes post-injection (reflects acute nociceptive pain).
- Phase 2 (Late Phase): 15-30 minutes post-injection (reflects inflammatory pain).
5. Data Analysis:
- Compare the paw licking/biting time between the drug-treated and vehicle-treated groups for each phase.
- Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of any observed analgesic effect.
Signaling Pathway Visualizations
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. benchchem.com [benchchem.com]
- 8. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. physoc.org [physoc.org]
Enhancing PF-06456384 potency in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the NaV1.7 inhibitor, PF-06456384. The focus is on addressing common challenges and providing strategies to enhance its potency in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent and selective voltage-gated sodium channel NaV1.7 inhibitor, with an in vitro IC50 as low as 0.01 nM.[1][2] It was specifically designed for intravenous infusion.[3] NaV1.7 channels are critical for the generation and propagation of action potentials in pain-sensing neurons (nociceptors).[4] By selectively blocking these channels, this compound aims to reduce the transmission of pain signals.[5]
Q2: Why is the in vivo potency of this compound often lower than anticipated from its impressive in vitro IC50?
A significant challenge with this compound and similar sulfonamide-based NaV1.7 inhibitors is the discrepancy between in vitro potency and in vivo efficacy.[6] This is largely attributed to high plasma protein binding, which results in a low concentration of unbound, pharmacologically active drug at the target site in peripheral neurons.[6][7] Achieving a therapeutic effect often requires very high unbound plasma exposure relative to the in vitro potency.[6][7]
Q3: What is "target engagement" and why is it critical for NaV1.7 inhibitors?
Target engagement refers to the binding of a drug to its intended biological target in a living system. For NaV1.7 inhibitors, achieving a high degree of target engagement (estimated to be 80-90% channel occupancy) is believed to be necessary to produce a significant analgesic effect.[7] Due to the challenges mentioned above, particularly high plasma protein binding, achieving sufficient target engagement with this compound in vivo can be difficult.[8] Some research also suggests that a longer drug-target "residence time" may be a better predictor of in vivo efficacy than IC50 alone.[8]
Q4: Has this compound shown efficacy in any preclinical models?
Published data indicates that this compound showed a lack of significant analgesic effects in the mouse formalin pain model.[1][4] This highlights the challenges of translating its high in vitro potency to in vivo pain relief.
Troubleshooting Guide
This guide provides potential strategies to address the common issue of low in vivo potency when using this compound in animal models.
Problem: Lack of significant analgesic effect in an animal model despite using a potent dose.
The formulation can significantly impact the pharmacokinetics and distribution of an intravenously administered compound.
-
Troubleshooting Tip: Evaluate the impact of formulation excipients. For this compound, the excipient Solutol has been noted to affect its clearance and distribution.[9] Consider testing alternative solubilizing agents or vehicle compositions to optimize the free fraction of the drug.
As discussed in the FAQs, high plasma protein binding may be preventing the compound from reaching the NaV1.7 channels in the peripheral nerves at a high enough concentration.
-
Troubleshooting Tip 1: Co-administration with a Plasma Protein Binding Displacer: While an advanced and complex strategy, co-administering a compound that can displace this compound from plasma proteins could theoretically increase its free concentration. This approach requires careful consideration of the displacing agent's own pharmacological and toxicological profile.
-
Troubleshooting Tip 2: Increase the Dose: While seemingly straightforward, increasing the dose to overcome plasma protein binding can lead to off-target effects and toxicity due to the high total drug concentration. Proceed with caution and include comprehensive safety monitoring.
The mouse formalin test is just one of many pain models, and NaV1.7's role can vary depending on the pain modality. This compound's lack of efficacy in this specific model does not entirely preclude its potential in others.[1][4]
-
Troubleshooting Tip: Consider using alternative or additional pain models where NaV1.7 is strongly implicated.
-
Inflammatory Pain Models: Models using Complete Freund's Adjuvant (CFA) or carrageenan induce an inflammatory state where NaV1.7 is often upregulated.[10][11]
-
Neuropathic Pain Models: Models such as spared nerve injury (SNI) or chronic constriction injury (CCI) may be more sensitive to NaV1.7 inhibition, although some studies show that NaV1.7 may not be essential for all forms of neuropathic pain.[10][12]
-
Target Engagement Model: A histamine-induced scratching model in mice has been shown to be a NaV1.7-dependent behavior and can be used to confirm in vivo target engagement.[13]
-
Targeting only NaV1.7 may be insufficient for robust analgesia in certain pain states due to the involvement of other pain pathways.[5]
-
Troubleshooting Tip: Explore combination therapy. A synergistic effect has been suggested for the combination of NaV1.7 inhibitors with opioids.[5][14] This could allow for a lower, better-tolerated dose of this compound to be used while still achieving a significant analgesic effect. It has been demonstrated that the absence of NaV1.7 function can lead to an upregulation of endogenous opioids.[5]
Data Presentation
Table 1: In Vitro Potency of this compound
| Channel | IC50 (nM) |
|---|
| NaV1.7 | 0.01 |
Source: MedKoo Biosciences, MedChemExpress[1][2]
Table 2: Overview of Preclinical Pain Models for NaV1.7 Inhibitor Testing
| Model Type | Specific Model | Pain Type | Relevance to NaV1.7 |
|---|---|---|---|
| Chemical Nociception | Formalin Test | Inflammatory/Nociceptive | This compound showed a lack of efficacy in this model.[1][4] |
| Histamine-Induced Scratch | Pruritus (Itch) | A good model for confirming in vivo target engagement as this behavior is NaV1.7-dependent.[13] | |
| Inflammatory Pain | Complete Freund's Adjuvant (CFA) | Inflammatory | NaV1.7 is often upregulated, making it a relevant model.[10][11] |
| Carrageenan | Inflammatory | Similar to CFA, it induces an inflammatory state suitable for testing NaV1.7 inhibitors.[10][11] | |
| Neuropathic Pain | Spared Nerve Injury (SNI) | Neuropathic | A common model for neuropathic pain; NaV1.7's role can be complex.[10][11] |
| Chronic Constriction Injury (CCI) | Neuropathic | Another widely used model where NaV1.7 expression may be increased.[10] |
| | Spinal Nerve Ligation (SNL) | Neuropathic | Involves ligation of the spinal nerve to induce neuropathic pain.[11] |
Experimental Protocols
Protocol 1: Histamine-Induced Scratching Bout Model (for Target Engagement)
This protocol is adapted from methodologies used to assess NaV1.7-dependent behaviors.
-
Animals: Use male C57BL/6 mice, acclimated for at least one week before the experiment.
-
Habituation: Place individual mice in observation chambers for 30 minutes to allow for acclimation to the testing environment.
-
Drug Administration: Administer this compound (or vehicle control) intravenously at the desired dose and time point before the histamine (B1213489) challenge.
-
Histamine Challenge: Inject 10 µL of histamine (e.g., 100 µg) intradermally into the scruff of the neck.
-
Observation: Immediately after injection, record the number of scratching bouts directed towards the injection site for a period of 30 minutes.
-
Analysis: Compare the number of scratching bouts between the vehicle-treated and this compound-treated groups. A significant reduction in scratching indicates successful in vivo engagement of NaV1.7.
Protocol 2: Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
-
Animals: Use adult male Sprague-Dawley rats or C57BL/6 mice.
-
Baseline Measurement: Measure baseline paw withdrawal thresholds to a thermal stimulus (e.g., Hargreaves test) or mechanical stimulus (e.g., von Frey filaments).
-
Induction of Inflammation: Inject 50-100 µL of CFA into the plantar surface of one hind paw.
-
Development of Hypersensitivity: Allow 24-48 hours for inflammation and thermal/mechanical hypersensitivity to develop.
-
Drug Administration: Administer this compound (or vehicle control) intravenously.
-
Post-Treatment Testing: At various time points after drug administration, re-assess the paw withdrawal thresholds in both the ipsilateral (injected) and contralateral paws.
-
Analysis: An increase in the paw withdrawal threshold (i.e., a reduction in hypersensitivity) in the this compound-treated group compared to the vehicle group indicates an analgesic effect.
Visualizations
Caption: Mechanism of action for this compound in blocking pain signals.
Caption: A logical workflow for troubleshooting poor in vivo results.
Caption: The impact of high plasma protein binding on drug availability.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pain without Nociceptors? Nav1.7-Independent Pain Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sulfonamides as Selective NaV1.7 Inhibitors: Optimizing Potency and Pharmacokinetics to Enable in Vivo Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Drug Discovery Approach for an Effective Pain Therapy through Selective Inhibition of Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PF-06456384 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-06456384 and alternative methods for validating target engagement of the voltage-gated sodium channel NaV1.7 in vivo. The content is designed to assist researchers in selecting the most appropriate tools and methodologies for their preclinical and clinical studies in the field of pain therapeutics.
Executive Summary
This compound is a highly potent and selective inhibitor of the NaV1.7 sodium channel, a genetically validated target for pain.[1][2] Developed for intravenous administration, it has been profiled extensively in vitro.[2] However, publicly available in vivo efficacy data is limited, with reports indicating a lack of significant analgesic effect in the mouse formalin test.[3] This guide compares this compound with alternative NaV1.7 inhibitors and methodologies for confirming target engagement in vivo, supported by available experimental data.
Small Molecule NaV1.7 Inhibitors: A Comparative Overview
Validating the in vivo efficacy of NaV1.7 inhibitors is crucial for their development as analgesics. Several small molecules have been investigated, with varying degrees of success in preclinical models.
| Compound | Target(s) | In Vivo Model | Key Findings | Reference(s) |
| This compound | NaV1.7 | Mouse Formalin Test | No significant analgesic effects reported. | [3] |
| AMG8379 | NaV1.7 | Mouse Histamine-Induced Scratching | Dose-dependent inhibition of scratching behavior. | [4] |
| Mouse Capsaicin-Induced Licking | Dose-dependent inhibition of licking behavior. | [4] | ||
| Mouse UVB-Induced Thermal Hyperalgesia | Reversal of thermal hyperalgesia. | [4] | ||
| PF-05089771 | NaV1.7 | Mouse Formalin Test | Synergistic analgesic effects when combined with pregabalin. | [3] |
| GDC-0310 | NaV1.7 | - | Advanced to Phase 1 clinical trials. | [5] |
Alternative Approaches for In Vivo Target Validation
Beyond small molecule inhibitors, other methods can be employed to validate NaV1.7 target engagement.
| Method | Description | Advantages | Disadvantages |
| Peptide Toxins | Natural or engineered peptides (e.g., ProTx-II) that selectively block NaV1.7. | High potency and selectivity. | Potential for immunogenicity and delivery challenges. |
| Antibody-Based Therapies | Monoclonal antibodies designed to selectively target NaV1.7. | High specificity. | Large molecule size can limit blood-brain barrier penetration. |
| Positron Emission Tomography (PET) Imaging | Utilization of radiolabeled ligands that bind to NaV1.7 to visualize and quantify channel occupancy in real-time. | Non-invasive, quantitative assessment of target engagement in the central nervous system. | Requires specialized equipment and the development of suitable radioligands. |
| In Vivo Electrophysiology | Direct recording of nerve activity in response to stimuli to measure the effect of a compound on action potential firing. | Provides a direct functional readout of target engagement. | Invasive and technically demanding. |
Experimental Protocols
Mouse Formalin Test
This model assesses nociceptive and inflammatory pain.
Procedure:
-
Habituation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or the test compound via the appropriate route (e.g., intravenously).
-
Formalin Injection: After the desired pretreatment time, inject 20 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately after injection, place the mouse in an observation chamber. Record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (0-5 minutes): Represents acute nociceptive pain.
-
Phase 2 (15-30 minutes): Represents inflammatory pain.
-
-
Data Analysis: Compare the licking/biting time between treated and vehicle control groups.
Mouse Histamine-Induced Scratching Test
This model is used to evaluate the anti-pruritic effects of compounds, which can be a surrogate for NaV1.7 target engagement.
Procedure:
-
Habituation: Acclimate mice to the testing chambers for at least 30 minutes.
-
Drug Administration: Administer the test compound.
-
Histamine (B1213489) Injection: After the appropriate pretreatment time, inject 50 µL of histamine solution intradermally into the rostral back of the mouse.
-
Observation: Record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes).
-
Data Analysis: Compare the number of scratches between the drug-treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
NaV1.7 Signaling in Pain Transmission
The voltage-gated sodium channel NaV1.7 is a critical component in the transmission of pain signals. Located in peripheral sensory neurons, it acts as a key amplifier of noxious stimuli.
Caption: NaV1.7's role in pain signaling.
In Vivo Target Validation Workflow
A generalized workflow for validating the target engagement of a NaV1.7 inhibitor in vivo.
Caption: In vivo target validation workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of NaV1.7 Inhibitors: PF-06456384 and PF-05089771
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of two selective sodium channel 1.7 (NaV1.7) inhibitors, PF-06456384 and PF-05089771. Both compounds, developed by Pfizer, have been investigated for their potential as analgesics. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to offer an objective assessment of their performance.
Executive Summary
Voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics. Gain-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to painful conditions, while loss-of-function mutations result in a congenital inability to perceive pain. This has driven the development of selective NaV1.7 inhibitors as promising non-opioid analgesics.
This guide focuses on two such inhibitors:
-
This compound: A highly potent and selective NaV1.7 inhibitor designed for intravenous administration.
-
PF-05089771: A selective NaV1.7 inhibitor developed for oral administration.
While both compounds demonstrate high in vitro potency, their in vivo efficacy profiles present notable differences and challenges, highlighting the complexities of translating in vitro activity to clinical effectiveness.
Data Presentation: In Vitro and In Vivo Efficacy
A direct quantitative comparison of the in vivo efficacy of this compound and PF-05089771 in the same preclinical models is challenging due to limited publicly available data for this compound. The following tables summarize the available information.
Table 1: In Vitro Potency of this compound and PF-05089771
| Compound | Target | IC50 | Selectivity | Source |
| This compound | hNaV1.7 | 0.01 nM | Highly selective | [1] |
| PF-05089771 | hNaV1.7 | 11 nM | >1000-fold selective over NaV1.5 and NaV1.8 | [2] |
Table 2: Summary of In Vivo Efficacy for this compound
| Pain Model | Species | Route of Administration | Dose | Outcome | Source |
| Formalin Test | Mouse | Not Specified | Not Specified | No significant analgesic effects reported. | [3] |
Note: Specific quantitative data (e.g., reduction in flinching/licking time) for this compound in the formalin test is not publicly available. Some studies suggest that the lack of efficacy for similar compounds may be attributed to high plasma protein binding.[4]
Table 3: Summary of In Vivo and Clinical Efficacy for PF-05089771
| Pain Model | Species/Population | Route of Administration | Dose | Outcome | Source |
| Freund's Complete Adjuvant (FCA) | Mouse | Not Specified | Not Specified | Showed less efficacy compared to another selective NaV1.7 inhibitor, DWP-17061. | [1] |
| Paclitaxel-Induced Neuropathy | Rat | Intrathecal | 10 nmol and 30 nmol | Failed to produce any antiallodynic effect. | [5] |
| Painful Diabetic Peripheral Neuropathy | Human (Phase II Clinical Trial) | Oral | 150 mg BID | No statistically significant difference in pain scores compared to placebo after 4 weeks. A trend for reduction was observed but was smaller than the effect of pregabalin. | [6][7] |
Experimental Protocols
Detailed methodologies for key experiments cited are crucial for interpreting the efficacy data.
Mouse Formalin Test
The formalin test is a widely used model of tonic pain involving both neurogenic and inflammatory components.
Protocol:
-
Animal Model: Male Swiss Webster mice (20-25 g).
-
Acclimation: Animals are acclimated to the testing environment (e.g., clear observation chambers) for at least 30 minutes before the experiment.
-
Drug Administration: The test compound (e.g., this compound) or vehicle is administered at a predetermined time before formalin injection. The route of administration can be intravenous, intraperitoneal, or oral.
-
Formalin Injection: A 20 µL injection of 2.5% formalin solution is made subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Observation Periods: The animal's behavior is observed for two distinct phases:
-
Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory Pain): 15-30 minutes post-injection.
-
-
Data Collection: The total time (in seconds) that the animal spends licking or biting the injected paw is recorded for each phase.
-
Analysis: The mean licking/biting time for the drug-treated group is compared to the vehicle-treated group. A significant reduction in this time is indicative of analgesic activity.
Rat Model of Diabetic Peripheral Neuropathy
This model is used to study the chronic pain associated with diabetes.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal injection of streptozotocin (B1681764) (STZ), typically at a dose of 50-60 mg/kg, dissolved in citrate (B86180) buffer. Control animals receive a citrate buffer injection.
-
Confirmation of Diabetes: Blood glucose levels are monitored. Rats with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
Development of Neuropathy: Diabetic rats typically develop signs of peripheral neuropathy, such as mechanical allodynia and thermal hyperalgesia, within 2-4 weeks after STZ injection.
-
Assessment of Nociception:
-
Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold (in grams) in response to filament application is determined.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus. The latency (in seconds) for the rat to withdraw its paw from a radiant heat source is recorded.
-
-
Drug Administration: The test compound (e.g., PF-05089771) or vehicle is administered, typically orally, for a specified duration.
-
Data Analysis: Changes in paw withdrawal threshold or latency in the drug-treated group are compared to the vehicle-treated diabetic group. A significant increase in withdrawal threshold or latency indicates an analgesic effect.
Mandatory Visualization
Signaling Pathway of NaV1.7 in Nociception
References
- 1. | BioWorld [bioworld.com]
- 2. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of acetylsalicylic acid on formalin test and on serotonin system in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-05089771 / Pfizer [delta.larvol.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in human pain signaling. A key challenge in this field is the development of inhibitors with high selectivity for NaV1.7 over other sodium channel subtypes to minimize off-target effects. This guide provides an objective comparison of the selectivity profile of PF-06456384 against other notable NaV1.7 blockers, supported by experimental data and detailed methodologies.
Unveiling the Selectivity of NaV1.7 Blockers
This compound is a highly potent and selective inhibitor of the NaV1.7 channel, with a reported half-maximal inhibitory concentration (IC50) of 0.01 nM.[1] Its development, alongside other selective inhibitors, represents a significant effort to target pain at its source with greater precision. To contextualize the selectivity of this compound, this guide presents a comparative analysis with another well-characterized selective NaV1.7 inhibitor, PF-05089771.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the inhibitory potency (IC50) of PF-05089771 against a panel of human voltage-gated sodium channel subtypes. This data, generated using automated patch-clamp electrophysiology, provides a clear quantitative measure of its selectivity for NaV1.7. While a complete corresponding dataset for this compound is not publicly available in a single source, it is consistently described as being highly selective.
| Sodium Channel Subtype | PF-05089771 IC50 (μM) | Selectivity vs. NaV1.7 |
| hNaV1.7 | 0.011 | - |
| hNaV1.1 | 0.85 | 77-fold |
| hNaV1.2 | 0.11 | 10-fold |
| hNaV1.3 | 11 | >1000-fold |
| hNaV1.4 | 10 | >900-fold |
| hNaV1.5 | 25 | >2200-fold |
| hNaV1.6 | 0.16 | 15-fold |
| hNaV1.8 | >10 | >909-fold |
Data for PF-05089771 sourced from Tocris Bioscience and Lack of Detection of the Analgesic Properties of PF‐05089771...[2]
Experimental Protocols: Ensuring Data Integrity
The determination of the selectivity profile of NaV1.7 inhibitors relies on robust and reproducible experimental methodologies. The primary technique employed is automated patch-clamp electrophysiology .
Automated Patch-Clamp Electrophysiology
This high-throughput method allows for the rapid and precise measurement of ion channel activity in response to chemical compounds.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of cloned human NaV channel subtypes (NaV1.1–NaV1.8) expressed in a stable cell line (e.g., HEK293 or CHO cells).
Methodology:
-
Cell Culture: Stably transfected cell lines expressing the human NaV channel subtype of interest are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are dissociated into a single-cell suspension.
-
Automated Patch-Clamp System: A high-throughput automated patch-clamp system (e.g., IonWorks Barracuda, QPatch, or SyncroPatch 768PE) is utilized.[3][4][5]
-
Cell Sealing: The cell suspension is introduced into the system, where individual cells are captured and a high-resistance "giga-seal" is formed between the cell membrane and the recording electrode.
-
Whole-Cell Configuration: The cell membrane is then ruptured to achieve the whole-cell patch-clamp configuration, allowing for control of the intracellular solution and measurement of the total ion current flowing through the cell membrane.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit sodium currents. This typically involves holding the cell at a negative resting membrane potential and then applying a depolarizing voltage step to activate the NaV channels. To assess state-dependent inhibition, protocols may be designed to favor the resting or inactivated states of the channel.
-
Compound Application: A range of concentrations of the test compound (e.g., this compound) is applied to the cells.
-
Data Acquisition and Analysis: The sodium current is recorded before and after the application of the compound. The percentage of current inhibition at each concentration is calculated, and the data is fitted to a concentration-response curve to determine the IC50 value.
Visualizing the Mechanisms
To better understand the context of NaV1.7 inhibition, the following diagrams illustrate the signaling pathway and the experimental workflow.
References
- 1. Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lack of Detection of the Analgesic Properties of PF‐05089771, a Selective Nav1.7 Inhibitor, Using a Battery of Pain Models in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of PF-06456384 Cross-reactivity with Voltage-Gated Sodium Channels
A comprehensive guide for researchers and drug development professionals on the selectivity profile of the potent Nav1.7 inhibitor, PF-06456384.
This guide provides a detailed comparison of the inhibitory activity of this compound against various voltage-gated sodium channel (Nav) subtypes. The data presented herein is essential for researchers in the fields of pain, neuroscience, and pharmacology to understand the selectivity and potential off-target effects of this compound.
Quantitative Comparison of Inhibitory Potency
This compound is a highly potent and selective inhibitor of the Nav1.7 sodium channel, with a reported IC50 of 0.01 nM[1]. Its cross-reactivity with other Nav channel subtypes has been evaluated to determine its selectivity profile. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of human Nav channel isoforms.
| Sodium Channel Subtype | IC50 (µM) | Selectivity vs. Nav1.7 (fold) |
| Nav1.7 | 0.00001 [1] | - |
| Nav1.1 | 1.5[2] | 150,000 |
| Nav1.3 | < 0.0001[1] | >1 |
| Nav1.4 | 2.6[2] | 260,000 |
| Nav1.5 | 26[1][2] | 2,600,000 |
| Nav1.8 | 6.4[1][2] | 640,000 |
Experimental Protocols
The inhibitory activity of this compound and its selectivity against different sodium channel subtypes are typically determined using electrophysiological assays, most commonly the whole-cell patch-clamp technique on recombinant cell lines stably expressing the specific human Nav channel subtype. High-throughput automated patch-clamp (APC) systems are often employed for these studies.
Automated Patch-Clamp Electrophysiology
A representative protocol for assessing the inhibitory effects of this compound on a panel of sodium channels using an automated patch-clamp system is outlined below.
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing one of the following human sodium channel α-subunits: Nav1.1, Nav1.2, Nav1.3, Nav1.4, Nav1.5, Nav1.6, Nav1.7, or Nav1.8.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
Voltage Protocol:
-
Cells are held at a membrane potential of -120 mV.
-
To assess the effect on the resting state of the channel, a short depolarizing pulse (e.g., to 0 mV for 20 ms) is applied to elicit a sodium current.
-
To evaluate state-dependent inhibition, a pre-pulse to a depolarized potential (e.g., -50 mV for 500 ms) is used to induce channel inactivation before the test pulse.
-
Compound application is performed at various concentrations to generate a concentration-response curve.
-
The peak sodium current in the presence of the compound is measured and compared to the control current to determine the percentage of inhibition.
-
IC50 values are calculated by fitting the concentration-response data to a logistical equation.
This methodology allows for the precise determination of the potency and selectivity of compounds like this compound.
Visualizing Experimental and Biological Pathways
To further elucidate the context of this compound's activity, the following diagrams illustrate a typical experimental workflow for screening sodium channel inhibitors and the signaling pathway of Nav1.7 in pain perception.
References
PF-06456384 Off-Target Activity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the off-target activity screening for PF-06456384, a highly potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. The document summarizes available selectivity data, outlines typical experimental protocols for off-target screening, and visualizes the intended signaling pathway and a general experimental workflow.
Executive Summary
This compound is a small molecule developed as a potent and selective antagonist of the NaV1.7 channel, a key mediator of pain signals.[1][2] Due to its intended therapeutic application, a thorough assessment of its off-target activity is crucial to predict potential adverse effects. While comprehensive proprietary screening results are not publicly available, this guide compiles known selectivity data and compares it against standard industry practices for off-target profiling.
On-Target and Off-Target Activity of this compound
This compound demonstrates exceptional potency for its intended target, NaV1.7, with IC50 values in the low nanomolar range. Its selectivity has been primarily characterized against other voltage-gated sodium channel subtypes.
Table 1: Selectivity Profile of this compound against NaV Subtypes
| Target | IC50 (nM) | Selectivity vs. hNaV1.7 |
| hNaV1.7 | 0.58 | - |
| hNaV1.1 | 314 | >541-fold |
| hNaV1.2 | 3 | >5-fold |
| hNaV1.3 | 6440 | >11103-fold |
| hNaV1.4 | 1450 | >2500-fold |
| hNaV1.5 | 2590 | >4465-fold |
| hNaV1.6 | 5.8 | >10-fold |
| hNaV1.8 | 26000 | >44827-fold |
Data obtained from publicly available sources. The exact conditions for all measurements may vary.
Broader Off-Target Screening
While specific data for this compound against a broad off-target panel is not published, pharmaceutical development typically involves screening against a comprehensive panel of receptors, ion channels, enzymes, and transporters to identify potential safety liabilities.[3] Companies like Eurofins Discovery and Reaction Biology offer standardized panels, such as the SafetyScreen44, which are widely used in the industry.[4][5][6][7][8]
Table 2: Representative Off-Target Panel (Based on Eurofins SafetyScreen44)
| Target Class | Representative Targets |
| GPCRs | Adenosine A2A, Adrenergic (α1A, α2A, β1, β2), Cannabinoid (CB1, CB2), Cholecystokinin CCK1, Dopamine (D1, D2S), Endothelin ETA, Histamine (H1, H2), Muscarinic (M1, M2, M3), Opioid (δ2, κ, μ), Serotonin (5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B), Vasopressin V1a |
| Ion Channels | GABA (Benzodiazepine site), NMDA, Nicotinic (α4β2), 5-HT3, Ca2+ channel (L-type), K+ channels (hERG, Kv), Na+ channel (site 2) |
| Transporters | Dopamine Transporter, Norepinephrine Transporter, Serotonin Transporter |
| Enzymes | Acetylcholinesterase, COX1, COX2, MAO-A, PDE3A, PDE4D2 |
| Nuclear Receptors | Androgen Receptor, Glucocorticoid Receptor |
| Kinases | Lck |
A lack of significant activity (<50% inhibition at 10 µM) in such a panel would indicate a favorable off-target profile for a compound like this compound.
Experimental Protocols
The following are detailed methodologies representative of those used for selectivity and off-target screening.
NaV Channel Selectivity Screening using Electrophysiology
Objective: To determine the inhibitory potency (IC50) of this compound against a panel of human voltage-gated sodium channel subtypes.
Methodology:
-
Cell Lines: HEK-293 or CHO cells stably expressing individual human NaV channel subtypes (e.g., hNaV1.1, hNaV1.2, hNaV1.3, hNaV1.4, hNaV1.5, hNaV1.6, hNaV1.7, hNaV1.8).
-
Apparatus: Automated patch-clamp system (e.g., Patchliner, QPatch) or manual whole-cell patch-clamp rig.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.
-
-
Procedure:
-
Cells are voltage-clamped at a holding potential of -120 mV.
-
Na+ currents are elicited by a depolarizing step to 0 mV for 20 ms.
-
A baseline recording of the peak inward current is established.
-
This compound is applied at increasing concentrations (e.g., 0.1 nM to 10 µM) via a perfusion system.
-
The effect of the compound on the peak current is measured at steady state for each concentration.
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration. An IC50 value is determined by fitting the data to a four-parameter logistic equation.
-
Broad Off-Target Screening using Radioligand Binding Assays
Objective: To assess the potential of this compound to bind to a wide range of non-NaV targets.
Methodology:
-
Target Preparations: Membranes, purified enzymes, or recombinant proteins for each of the targets in the screening panel (e.g., Eurofins SafetyScreen44 panel).
-
Radioligands: A specific high-affinity radiolabeled ligand for each target.
-
Procedure:
-
The target preparation is incubated with the specific radioligand and a single high concentration of this compound (typically 10 µM).
-
A control incubation contains the target and radioligand with vehicle (e.g., DMSO).
-
A non-specific binding control contains the target, radioligand, and a high concentration of a known unlabeled ligand for that target.
-
Following incubation to equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The percentage inhibition of specific binding by this compound is calculated. A significant inhibition (typically >50%) triggers follow-up concentration-response studies to determine an IC50 or Ki value.
Visualizations
Signaling Pathway
Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: General workflow for in vitro off-target activity screening of a test compound.
References
- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Safety screening in early drug discovery: An optimized assay panel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 8. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of PF-06456384 and Gabapentin in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a head-to-head comparison of the preclinical efficacy of PF-06456384, a highly potent and selective NaV1.7 inhibitor, and gabapentin (B195806), a widely used anticonvulsant and analgesic, in rodent models of pain. The following sections detail their mechanisms of action, comparative efficacy data, and the experimental protocols utilized in these assessments.
Mechanisms of Action
This compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] This channel is a genetically validated target for pain, as it is preferentially expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of pain signals. By blocking NaV1.7, this compound is designed to reduce the excitability of these neurons and thereby alleviate pain.
Gabapentin , a structural analogue of the neurotransmitter GABA, does not act on GABA receptors. Its primary mechanism of action involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels.[2] This interaction is thought to reduce the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters involved in pain signaling.
Comparative Efficacy in the Formalin Test
The formalin test is a widely used preclinical model of inflammatory pain that assesses a compound's ability to reduce nociceptive behaviors. The test has two distinct phases: an initial, acute phase (Phase 1) resulting from direct activation of nociceptors, and a second, inflammatory phase (Phase 2) driven by a combination of peripheral inflammation and central sensitization.
| Compound | Animal Model | Dose | Route of Administration | Efficacy in Formalin Test (Phase 2) |
| This compound | Mouse | Not specified | Not specified | No significant analgesic effects reported.[3] |
| Gabapentin | Rat | 30 and 90 mg/kg | Subcutaneous (s.c.) | Significant reduction in pain scores.[4] |
| Rat | 10, 30, 100 µg | Intrathecal (i.t.) | Dose-dependent decrease in behavioral response.[5] | |
| Mouse | 50-200 mg/kg | Not specified | Antinociceptive effect observed.[6] | |
| Mouse | 50 mg/kg | Intraperitoneal (i.p.) | Over 50% reduction in nociceptive behavior.[7] |
Note: The lack of in vivo efficacy of this compound and similar compounds in some studies has been suggested to be related to high plasma protein binding, which may limit the concentration of the drug at the target site.
Experimental Protocols
Formalin-Induced Inflammatory Pain Model
Objective: To assess the analgesic efficacy of a test compound against inflammatory pain.
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.
Procedure:
-
Acclimatization: Animals are habituated to the testing environment (e.g., Plexiglas observation chambers) for a designated period before the experiment.
-
Drug Administration: The test compound (e.g., this compound or gabapentin) or vehicle is administered at predetermined doses and routes (e.g., intraperitoneal, subcutaneous, or intrathecal) at a specific time point before formalin injection.
-
Induction of Nociception: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: Immediately following the formalin injection, the animal's nociceptive behaviors are observed and quantified for a set period (e.g., 60 minutes). Key behaviors include flinching, licking, and biting of the injected paw.
-
Data Analysis: The observation period is divided into two phases: Phase 1 (typically 0-5 minutes post-injection) and Phase 2 (typically 15-60 minutes post-injection). The total time spent exhibiting nociceptive behaviors in each phase is recorded and analyzed. The efficacy of the test compound is determined by its ability to reduce these behaviors compared to the vehicle-treated control group.
Visualizing the Pathways and Processes
Signaling Pathways
Caption: Figure 1. Simplified Signaling Pathways in Nociception.
Experimental Workflow
Caption: Figure 2. Experimental Workflow for the Formalin Test.
References
- 1. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antinociceptive effect of gabapentin in the formalin test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gabapentin produces dose-dependent antinociception in the orofacial formalin test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological assessment of the rat formalin test utilizing the clinically used analgesic drugs gabapentin, lamotrigine, morphine, duloxetine, tramadol and ibuprofen: influence of low and high formalin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the pursuit of novel analgesics, largely due to compelling human genetic evidence linking loss-of-function mutations in the SCN9A gene to a congenital insensitivity to pain. This has spurred the development of numerous selective NaV1.7 inhibitors. This guide provides a comparative benchmark of the highly potent inhibitor PF-06456384 against other novel inhibitors in development, offering a quantitative analysis of their performance based on available preclinical data.
Quantitative Data Presentation
The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound and selected novel NaV1.7 inhibitors.
Table 1: In Vitro Potency and Selectivity Profile of NaV1.7 Inhibitors
| Compound | Target | IC50 (nM) | Selectivity vs. hNaV1.1 | Selectivity vs. hNaV1.2 | Selectivity vs. hNaV1.3 | Selectivity vs. hNaV1.4 | Selectivity vs. hNaV1.5 | Selectivity vs. hNaV1.6 | Selectivity vs. hNaV1.8 |
| This compound | hNaV1.7 | 0.01[1][2] | >31,400-fold | 300-fold | >644,000-fold | >145,000-fold | >259,000-fold | 580-fold | >2,600,000-fold |
| GDC-0310 | hNaV1.7 | 0.6 | >63-fold | >63-fold | - | ~6-fold | >63-fold | ~330-fold | - |
| SiteOne Therapeutics Compound (ST-2427 surrogate) | hNaV1.7 | 39[3] | >2564-fold | >2564-fold | >2564-fold | >2564-fold | >2564-fold | >2564-fold | >2564-fold |
Note: Selectivity is calculated as IC50 (Off-Target) / IC50 (hNaV1.7). Data for the SiteOne Therapeutics compound is based on a preclinical candidate from the same company as ST-2427 and may not be representative of ST-2427 itself.
Table 2: Preclinical Pharmacokinetic and Efficacy Overview
| Compound | Species | Pharmacokinetic Parameters | In Vivo Efficacy Models | Key Findings |
| This compound | Mouse | - | Formalin Test | No significant analgesic effects observed.[4] |
| GDC-0310 | - | Improved metabolic stability and PK profile over predecessor (GDC-0276).[5][6][7] | - | Advanced to Phase 1 clinical trials. |
| SiteOne Therapeutics Compound (ST-2427 surrogate) | Cynomolgus Monkey | CL: 2.94 mL/min/kg, Vd: 0.422 L/kg, t½: 2.52 h (IV)[3] | Pinprick and Capsaicin-evoked itch tests | Showed analgesic effects against Aδ and C-fiber evoked pain.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.
Electrophysiology: Whole-Cell Patch-Clamp Assay
This technique is the gold standard for assessing the potency and selectivity of ion channel inhibitors.
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel (SCN9A) and other NaV channel subtypes (for selectivity profiling).
-
Recording Configuration: Whole-cell voltage-clamp mode.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, pH 7.3 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
-
Voltage Protocol: Cells are held at a holding potential of -120 mV. To assess state-dependent inhibition, various voltage protocols are employed, including depolarizing pulses to different potentials to elicit channel opening and inactivation.
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the peak sodium current (IC50) is determined by fitting the concentration-response data to a Hill equation.
In Vivo Analgesia: Formalin Test
The formalin test is a widely used model of tonic, localized inflammatory pain.
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice.
-
Procedure:
-
Animals are habituated to the testing environment.
-
The test compound or vehicle is administered at a predetermined time before the formalin injection.
-
A dilute solution of formalin (e.g., 5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection), representing direct nociceptor activation, and the late phase (15-60 minutes post-injection), reflecting inflammatory pain and central sensitization.
-
-
Data Analysis: The total time spent in nociceptive behaviors during each phase is compared between the drug-treated and vehicle-treated groups.
In Vivo Neuropathic Pain: von Frey Test
The von Frey test assesses mechanical allodynia, a hallmark of neuropathic pain.
-
Animal Model: Typically, a chronic constriction injury (CCI) or spared nerve injury (SNI) model is used to induce neuropathic pain in rodents.
-
Procedure:
-
Animals are placed in a testing apparatus with a wire mesh floor.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
-
The threshold for paw withdrawal is determined using the "up-down" method. A positive response is a sharp withdrawal of the paw.
-
-
Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated for both the injured and contralateral paws. A significant decrease in the withdrawal threshold on the injured side indicates mechanical allodynia. The effect of the test compound is assessed by its ability to reverse this decrease.
Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) properties of the inhibitors.
-
Animals: Rodents (rats, mice) and non-rodents (e.g., cynomolgus monkeys).
-
Procedure:
-
The compound is administered via the intended clinical route (e.g., intravenous, oral).
-
Blood samples are collected at various time points post-administration.
-
Plasma concentrations of the compound are quantified using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (for oral administration) are calculated using non-compartmental analysis.
Mandatory Visualization
NaV1.7 Signaling in Nociception
Caption: NaV1.7 signaling cascade in a peripheral nociceptor.
Experimental Workflow for Inhibitor Benchmarking
Caption: Workflow for benchmarking NaV1.7 inhibitors.
Discussion
This compound stands out for its exceptional potency, with an IC50 in the picomolar range for human NaV1.7.[1][2] Its selectivity profile is also remarkable, with over 100,000-fold selectivity against several key off-target NaV channels, including the cardiac channel NaV1.5. This high degree of selectivity is a critical attribute for minimizing the risk of adverse effects. However, the preclinical in vivo data, which suggests a lack of efficacy in the mouse formalin test, raises questions about its translational potential.[4] This discrepancy between high in vitro potency and limited in vivo efficacy is a recurring challenge in the development of NaV1.7 inhibitors and may be attributed to factors such as target engagement in the complex in vivo environment.
In comparison, GDC-0310, while less potent than this compound, has demonstrated an improved pharmacokinetic profile and has advanced to clinical trials. Its more modest selectivity against NaV1.4 could be a point of consideration. The compound from SiteOne Therapeutics, represented here by a surrogate, shows good potency and exceptional selectivity. Its efficacy in a primate model of evoked pain is a promising sign for its potential translation to human pain conditions.[3]
The development of NaV1.7 inhibitors continues to be a dynamic field. While this compound represents a pinnacle of in vitro potency and selectivity, the ultimate success of any candidate will depend on demonstrating clear and robust efficacy in clinically relevant pain models and, ultimately, in patients. The novel inhibitors discussed here, with their diverse profiles, highlight the ongoing efforts to overcome the challenges that have hindered the clinical translation of this promising therapeutic target. Future research should focus on understanding the disconnect between preclinical and clinical outcomes to guide the development of the next generation of NaV1.7-targeted analgesics.
References
- 1. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RePORT ⟩ RePORTER [reporter.nih.gov]
- 3. Discovery of highly selective inhibitors of sodium channel isoform Nav1.7 for treating pain | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Acyl-sulfonamide Nav1.7 Inhibitors GDC-0276 and GDC-0310 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, establishing target engagement is a critical step in the validation of novel therapeutics. This guide provides a comparative analysis of PF-06456384, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, in the context of confirming its mechanism of action using knockout models. While direct studies of this compound in NaV1.7 knockout animals are not publicly available, this guide will compare its known preclinical performance with the established phenotype of NaV1.7 knockout models and the effects of other selective NaV1.7 inhibitors.
The voltage-gated sodium channel NaV1.7 has emerged as a key target for the development of novel analgesics due to its critical role in pain signaling pathways. Genetic studies in humans have shown that loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain. Conversely, gain-of-function mutations are associated with debilitating pain syndromes. This strong human genetic validation has spurred the development of selective NaV1.7 inhibitors, such as this compound.
This compound: In Vitro Potency and Preclinical Observations
This compound is distinguished by its exceptional potency as a NaV1.7 inhibitor.[1][2] However, its preclinical evaluation in a standard pain model has yielded unexpected results. A review of preclinical data indicated that this compound did not produce a significant analgesic effect in the mouse formalin test.[3] This finding underscores the importance of rigorous in vivo validation to translate potent in vitro activity into therapeutic efficacy.
The Gold Standard: NaV1.7 Knockout Models
To definitively confirm that a compound's analgesic effects are mediated through the inhibition of NaV1.7, experiments in knockout animal models are indispensable. These models, in which the SCN9A gene is deleted, provide a clean background to assess the on-target effects of a selective inhibitor. In such a model, a truly selective NaV1.7 inhibitor would be expected to have a diminished or absent effect, as its molecular target is not present.
Studies on NaV1.7 knockout mice have consistently demonstrated a phenotype characterized by reduced responses to inflammatory and neuropathic pain stimuli.[4][5] This reduction in pain sensitivity is the benchmark against which the efficacy of a NaV1.7 inhibitor should be compared.
Comparative Data on NaV1.7 Inhibitors
The following table summarizes the available data for this compound and provides a comparative look at other selective NaV1.7 inhibitors and the expected outcomes in NaV1.7 knockout models.
| Compound/Model | Target | In Vitro Potency (IC50) | In Vivo Efficacy (Pain Models) | Expected Effect in NaV1.7 Knockout Model |
| This compound | NaV1.7 | 0.01 nM[1][2] | No significant effect in mouse formalin test[3] | Abolished or significantly reduced analgesic effect |
| PF-05089771 | NaV1.7 | 11 nM (human), 8 nM (mouse) | Efficacy in models of inflammatory and neuropathic pain[6][7] | Abolished or significantly reduced analgesic effect |
| Genentech/Xenon Acyl Sulfonamides (e.g., GDC-0276) | NaV1.7 | Sub-nanomolar | Efficacy in target engagement and pain models at low target occupancy[8] | Abolished or significantly reduced analgesic effect |
| NaV1.7 Knockout Mice | N/A | N/A | Reduced inflammatory and neuropathic pain responses[4][5] | N/A |
Experimental Protocols
To ensure robust and reproducible data, the following experimental protocols are recommended for confirming NaV1.7 inhibition.
In Vitro Electrophysiology
Objective: To determine the potency and selectivity of the test compound on NaV1.7 and other sodium channel subtypes.
Method:
-
Utilize whole-cell patch-clamp electrophysiology on cell lines stably expressing human NaV1.7 and other relevant NaV subtypes (e.g., NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.5, NaV1.6, NaV1.8).
-
Apply the test compound at a range of concentrations to determine the half-maximal inhibitory concentration (IC50).
-
Compare the IC50 for NaV1.7 to those for other NaV subtypes to establish the selectivity profile.
Mouse Formalin Test
Objective: To assess the analgesic efficacy of the test compound in a model of inflammatory pain.
Method:
-
Acclimatize adult male C57BL/6 mice to the testing environment.
-
Administer the test compound or vehicle via the appropriate route (e.g., intravenous for this compound).
-
After a predetermined pretreatment time, inject a dilute formalin solution (e.g., 2.5% in saline) into the plantar surface of the hind paw.[9][10]
-
Observe and quantify the time the animal spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[9][10]
-
A significant reduction in licking/biting time in the late phase is indicative of an analgesic effect.
Confirmation in NaV1.7 Knockout Mice
Objective: To confirm that the analgesic effects of the test compound are mediated by NaV1.7.
Method:
-
Utilize both wild-type and NaV1.7 knockout mice on the same genetic background.
-
Administer the test compound or vehicle to both genotypes.
-
Perform a relevant behavioral pain assay (e.g., a model of inflammatory or neuropathic pain in which the compound has shown efficacy in wild-type animals).
-
The absence or significant reduction of an analgesic effect in the knockout mice compared to the wild-type mice would confirm that the compound's primary mechanism of action is through the inhibition of NaV1.7.
Visualizing the Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the NaV1.7 signaling pathway and a typical experimental workflow for confirming on-target inhibition.
Figure 1. Simplified signaling pathway of NaV1.7 in a nociceptive neuron and the inhibitory action of this compound.
Figure 2. Experimental workflow for confirming NaV1.7 inhibition using knockout models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-lasting analgesia via targeted in situ repression of NaV1.7 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-Term Blockade of Nociceptive Nav1.7 Channels Is Analgesic in Rat Models of Knee Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
- 8. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 10. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
The voltage-gated sodium channel NaV1.7 is a genetically validated target of significant interest for the development of novel non-opioid analgesics. Human genetic studies have unequivocally demonstrated its crucial role in pain perception; gain-of-function mutations are linked to inherited pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain. This has spurred extensive research and development of selective NaV1.7 inhibitors. However, translating potent in vitro inhibition into clinical efficacy has proven challenging, with many candidates failing in clinical trials. This guide provides an objective comparison of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of representative NaV1.7 inhibitors, supported by experimental data, to aid researchers in this field.
Quantitative Data Comparison
The following tables summarize key pharmacokinetic and pharmacodynamic parameters for a selection of NaV1.7 inhibitors. It is important to note that the data are compiled from various sources, and direct comparisons should be made with caution due to potential differences in experimental conditions.
Table 1: In Vitro Potency and Selectivity of NaV1.7 Inhibitors
| Compound | Chemical Class | hNaV1.7 IC50 (nM) | Selectivity vs. hNaV1.5 | Selectivity vs. hNaV1.6 | Selectivity vs. hNaV1.8 | Reference |
| PF-05089771 | Aryl Sulfonamide | 11 | >1000-fold | Modest | >1000-fold | [1][2] |
| GDC-0310 | Acyl Sulfonamide | ~1 | High | Moderate | High | [3] |
| Compound 51 | Chroman Aryl Sulfonamide | Potent (nM range) | High | Not specified | High | [4] |
| AM-8145 | Peptide (JzTx-V analog) | 0.58 | >1700-fold | ~120-fold | >1700-fold | [5] |
| GNE-0439 | Not specified | 340 | ~112-fold | Not specified | Not specified | [6] |
Note: IC50 values are highly dependent on the electrophysiological protocol used (e.g., holding potential, pulse duration, and frequency). Selectivity is expressed as a ratio of IC50 values (IC50 for off-target isoform / IC50 for NaV1.7).
Table 2: Human Pharmacokinetic Parameters of Selected NaV1.7 Inhibitors
| Compound | Plasma Clearance (mL/min/kg) | Volume of Distribution (L/kg) | Oral Bioavailability (%) | Reference |
| PF-05089771 | 45 - 392 | 13 - 36 | 38 - 110 | [7][8] |
| PF-05150122 | 45 - 392 | 13 - 36 | 38 - 110 | [7][8] |
| PF-05186462 | 45 - 392 | 13 - 36 | 38 - 110 | [7][8] |
| PF-05241328 | 45 - 392 | 13 - 36 | 38 - 110 | [7][8] |
Data from a clinical microdose study in healthy volunteers. Ranges encompass the values for all four compounds tested.[7][8]
Table 3: Preclinical Pharmacodynamic Efficacy in Pain Models
| Compound | Animal Model | Efficacy | Required Unbound Plasma Exposure (Multiple of IC50) | Reference |
| PF-05089771 | Mouse Inherited Erythromelalgia (IEM) Model | Dose-dependent reduction in flinching | > 30x | [1] |
| GDC-0276/GDC-0310 | Mouse IEM Model | Dose-dependent reduction in flinching | ≤ 5x | [1][3] |
| Compound 51 | Mouse Formalin Test, CCI Neuropathic Pain Model | Robust efficacy | Not specified | [4] |
| Aryl Sulfonamide Series | Rodent Models of Acute and Inflammatory Pain | Significant analgesic effects | High multiples often required | [9] |
The discrepancy between in vitro potency and in vivo efficacious concentrations is a key challenge in NaV1.7 inhibitor development, with newer generation compounds like acyl sulfonamides showing improved PK/PD relationships.[1][3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key experiments in the evaluation of NaV1.7 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology for IC50 Determination
This method is the gold standard for assessing the potency and mechanism of ion channel inhibitors.
-
Cell Culture : Human NaV1.7 channels are stably expressed in a mammalian cell line (e.g., HEK293 or CHO). Cells are cultured in standard media supplemented with fetal bovine serum and a selection antibiotic.
-
Solutions :
-
External Solution (in mM) : 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM) : 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH. Cesium is used to block potassium channels.
-
-
Recording :
-
Whole-cell voltage-clamp recordings are performed using either manual or automated patch-clamp systems.
-
Cells are held at a negative membrane potential (e.g., -120 mV) where most channels are in the closed, resting state.
-
To assess state-dependent inhibition, various voltage protocols are used. For example, to assess inhibition of the inactivated state, the holding potential is set to a more depolarized level (e.g., -60 mV) or a depolarizing prepulse is applied to inactivate the channels before the test pulse.
-
NaV1.7 currents are elicited by a brief depolarizing voltage step (e.g., to 0 mV).
-
-
Data Analysis :
-
The peak current amplitude is measured before and after the application of the test compound at various concentrations.
-
The percentage of current inhibition is calculated for each concentration.
-
A concentration-response curve is generated, and the IC50 value (the concentration at which 50% of the current is inhibited) is determined by fitting the data to a Hill equation.
-
Formalin-Induced Inflammatory Pain Model in Rodents
This model assesses a compound's efficacy against both acute nociceptive and persistent inflammatory pain.
-
Acclimatization : Mice or rats are acclimated to the testing environment (e.g., a transparent observation chamber) for at least 30 minutes before the experiment.
-
Compound Administration : The test inhibitor is administered via the intended clinical route (e.g., oral gavage) at a predetermined time before the formalin injection, based on its pharmacokinetic profile.
-
Formalin Injection : A dilute solution of formalin (e.g., 2.5% in saline) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation : The animal's behavior is observed and recorded immediately after the injection. The key behaviors quantified are the amount of time spent licking or biting the injected paw and the number of flinches.
-
Data Analysis : The observation period is divided into two phases:
-
Phase I (0-5 minutes post-injection) : Represents acute nociceptive pain due to direct activation of nociceptors.
-
Phase II (15-40 minutes post-injection) : Represents inflammatory pain resulting from central sensitization in the spinal cord.
-
The total time spent licking/biting or the number of flinches in each phase is compared between the drug-treated group and a vehicle-treated control group to determine the analgesic effect.
-
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
The CCI model is widely used to study neuropathic pain that mimics chronic nerve compression injuries in humans.
-
Surgical Procedure :
-
Rats are anesthetized.
-
The common sciatic nerve is exposed at the mid-thigh level.
-
Four loose ligatures (e.g., chromic gut sutures) are tied around the nerve at approximately 1 mm intervals. The ligatures are tightened just enough to cause a slight constriction without arresting blood flow.
-
The muscle and skin are then closed with sutures.
-
-
Post-Operative Development of Neuropathy : Animals develop signs of neuropathic pain, such as mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (exaggerated response to a painful heat stimulus), in the paw innervated by the injured nerve over several days to two weeks.
-
Behavioral Testing :
-
Mechanical Allodynia : Assessed using von Frey filaments. These are calibrated filaments that are applied to the plantar surface of the paw with increasing force until the animal withdraws its paw. The paw withdrawal threshold is determined.
-
Thermal Hyperalgesia : Assessed using a radiant heat source (e.g., the Hargreaves test). A focused beam of light is aimed at the plantar surface of the paw, and the time taken for the animal to withdraw its paw (paw withdrawal latency) is measured.
-
-
Compound Evaluation : The test inhibitor is administered after the neuropathic pain is established. Behavioral testing is performed at various time points after dosing to assess the compound's ability to reverse the mechanical allodynia (increase the withdrawal threshold) or thermal hyperalgesia (increase the withdrawal latency) compared to vehicle-treated animals.
Visualizations
Signaling Pathway of NaV1.7 in Nociception
References
- 1. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. web.mousephenotype.org [web.mousephenotype.org]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 5. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [en.bio-protocol.org]
- 8. tandfonline.com [tandfonline.com]
- 9. mdbneuro.com [mdbneuro.com]
Safety Operating Guide
Proper Disposal of PF-06456384: A Guide for Laboratory Professionals
Absence of specific manufacturer's disposal instructions for PF-06456384 necessitates adherence to general best practices for laboratory chemical waste management. All chemical waste should be treated as hazardous unless explicitly determined to be non-hazardous. This guide provides procedural, step-by-step recommendations for the safe handling and disposal of this compound, a potent and selective NaV1.7 inhibitor used in research.[1][2][3][4][5]
Pre-Disposal Planning and Waste Minimization
Before beginning any experiment, a comprehensive disposal plan is crucial.[6] To minimize waste generation, researchers should:
-
Order only the necessary quantities of this compound.
-
Maintain a current chemical inventory to avoid ordering duplicates.
-
Explore options for sharing surplus chemicals with other research groups.
-
Consider microscale experiments to reduce the volume of waste produced.[7]
Segregation and Container Management
Proper segregation of chemical waste is fundamental to safe disposal.[8][9]
| Waste Type | Container Requirements | Disposal Procedure |
| Solid this compound Waste | A designated, clean, and dry container with a secure lid. The container must be compatible with the chemical. | - Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.- Store in a designated satellite accumulation area.[7] |
| Liquid this compound Waste (Solutions) | A leak-proof container with a secure, tight-fitting lid. The container material must be compatible with the solvent used (e.g., do not use metal containers for corrosive solutions). The original reagent bottle, if empty and clean, can be repurposed.[10] | - Label the container with "Hazardous Waste," the full chemical names of all constituents (e.g., "this compound in DMSO"), and their approximate percentages.[10]- Keep the container closed except when adding waste.[11]- Store in secondary containment to prevent spills.[6][12] |
| Contaminated Labware (e.g., pipette tips, gloves) | A designated, puncture-resistant container lined with a chemically resistant bag. | - Collect all items that have come into direct contact with this compound.- Label the container "Hazardous Waste - Contaminated Sharps/Labware" and list the chemical contaminant. |
| Empty this compound Containers | N/A | - A container that has held hazardous waste can be disposed of as regular trash only after all contents have been removed.[11]- For containers of acutely toxic chemicals, triple rinsing with a suitable solvent is required. The rinsate must be collected and disposed of as hazardous waste.- Deface or remove all labels from the empty container before disposal.[11] |
Step-by-Step Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow
Key Safety and Compliance Protocols
-
Never dispose of this compound down the drain or in regular trash. [12][11]
-
Do not mix incompatible waste streams. [12]
-
All hazardous waste containers must be clearly labeled with their contents.[12]
-
Waste containers must be kept closed except when adding waste.[12][11]
-
Store hazardous waste in a designated and secure satellite accumulation area within the laboratory.[7]
-
Consult your institution's Environmental Health and Safety (EH&S) department for specific guidelines and to arrange for waste pickup.[7]
-
Ensure all laboratory personnel are trained on proper waste handling and disposal procedures.[11]
By adhering to these general yet crucial safety and logistical procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Highly potent and selective NaV1.7 inhibitors for use as intravenous agents and chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 10. benchchem.com [benchchem.com]
- 11. vumc.org [vumc.org]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling PF-06456384
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS.
This document provides crucial safety and logistical information for the handling and disposal of PF-06456384, a highly potent and selective NaV1.7 inhibitor. Adherence to these guidelines is essential to ensure personnel safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its high potency necessitates handling it as a potentially hazardous compound. The following PPE recommendations are based on standard laboratory procedures for potent pharmaceutical agents.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. Inspect for tears or holes before use. |
| Eyes | Safety Glasses with Side Shields or Goggles | Provide impact and splash protection. Should be worn at all times in the laboratory. |
| Body | Laboratory Coat | Fully buttoned. Should be flame-resistant and made of a material that does not easily absorb chemicals. |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to avoid inhalation of airborne particles. |
| Feet | Closed-toe Shoes | Must fully cover the feet to protect from spills. |
Operational Plan: Step-by-Step Handling Procedures
2.1. Preparation and Weighing:
-
Work Area Preparation: Designate a specific area within a chemical fume hood for handling this compound. Ensure the area is clean and free of clutter.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Table 1 before entering the designated handling area.
-
Weighing: When weighing the solid compound, use a microbalance within a ventilated enclosure or fume hood to minimize the risk of aerosolization. Use disposable weighing boats.
-
Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.
2.2. Solution Preparation:
-
Solvent Selection: Use the appropriate, pre-determined solvent for this compound.
-
Dissolution: Add the solvent to the weighed compound slowly and carefully to avoid splashing. Cap the container securely before mixing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
2.3. Administration (In Vitro/In Vivo):
-
Secondary Containment: Use secondary containment (e.g., a tray) when transporting solutions of this compound.
-
Aseptic Technique: If for use in cell culture or animal studies, perform all manipulations in a biological safety cabinet using aseptic techniques.
-
Needle Safety: If using needles, employ safe needle practices to avoid accidental needlesticks. Do not recap needles. Dispose of them immediately in a designated sharps container.
Disposal Plan
3.1. Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, weighing boats, paper towels) should be collected in a dedicated, clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless compatibility has been confirmed.
-
Sharps: All contaminated sharps (needles, scalpels) must be disposed of in a puncture-resistant sharps container.
3.2. Waste Disposal:
All waste generated from the handling of this compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EH&S) department for specific procedures.
Experimental Workflow and Logic Diagram
The following diagram outlines the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
